molecular formula C8H4BrN3 B8135700 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile

4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile

Katalognummer: B8135700
Molekulargewicht: 222.04 g/mol
InChI-Schlüssel: LPGNTMPITVCHSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C8H4BrN3 and its molecular weight is 222.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-bromopyrazolo[1,5-a]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3/c9-7-2-1-3-12-8(7)6(4-10)5-11-12/h1-3,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGNTMPITVCHSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C#N)C(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis and Characterization of 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a core structural motif in targeted oncology therapies, including FDA-approved RET kinase inhibitors such as Selpercatinib [1]. Within this highly valuable chemical space, 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile (CAS: 2092153-80-3) represents a critical, versatile synthetic intermediate . The orthogonal reactivity of its functional groups—the C4-bromide (primed for transition-metal-catalyzed cross-coupling) and the C3-carbonitrile (suitable for hydrolysis, reduction, or tetrazole formation)—enables divergent, late-stage functionalization during lead optimization.

Strategic Retrosynthetic Design & Mechanistic Rationale

Traditional syntheses of pyrazolo[1,5-a]pyridines often rely on harsh condensation conditions or the use of pre-functionalized, unstable alkynes. A more atom-economical, regioselective approach utilizes a TEMPO-mediated [3+2] annulation-aromatization strategy[2]. By reacting 1-amino-3-bromopyridin-1-ium salts with acrylonitrile, the pyrazole ring is constructed in a highly controlled single-pot operation.

Causality in Reagent Selection:

  • DIPEA (

    
    -Diisopropylethylamine):  A sterically hindered, non-nucleophilic base is essential to deprotonate the 
    
    
    
    -aminopyridinium salt. This generates the highly reactive
    
    
    -iminopyridinium ylide without engaging in competing nucleophilic attacks on the electrophilic acrylonitrile.
  • Acrylonitrile: Acts as an electron-deficient dipolarophile, perfectly matched electronically for the electron-rich ylide in the [3+2] cycloaddition.

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy): The initial cycloaddition yields a transient dihydropyrazolo[1,5-a]pyridine intermediate. TEMPO is deployed as a mild, single-electron oxidant to drive irreversible aromatization, preventing retro-cycloaddition and ensuring high yields [3].

G N1 1-Amino-3-bromopyridin-1-ium (Starting Material) N2 DIPEA (Base) Deprotonation N1->N2 N3 N-Iminopyridinium Ylide (Active Dipole) N2->N3 N4 Acrylonitrile [3+2] Cycloaddition N3->N4 N5 Dihydropyrazolo[1,5-a]pyridine (Intermediate) N4->N5 N6 TEMPO Oxidation (-2H Aromatization) N5->N6 N7 4-Bromopyrazolo[1,5-a]pyridine -3-carbonitrile N6->N7

Figure 1: TEMPO-mediated [3+2] annulation-aromatization workflow.

Experimental Workflow: Step-by-Step Methodology

The following protocol outlines the regioselective synthesis of 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile, adapted from optimized literature conditions [3].

Step 1: Ylide Generation and Cycloaddition

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-amino-3-bromopyridin-1-ium mesitylenesulfonate (55.8 mg, 0.15 mmol) in anhydrous dichloromethane (DCM, 2.0 mL) under an inert argon atmosphere.

  • Dipolarophile Addition: Add acrylonitrile (20 μL, 0.30 mmol, 2.0 equiv) to the solution. Causality: Using an excess of acrylonitrile accelerates the bimolecular cycloaddition rate, effectively outcompeting potential ylide dimerization pathways.

  • Oxidant Addition: Introduce TEMPO (28.1 mg, 0.18 mmol, 1.2 equiv) in a single portion.

  • Base Initiation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add DIPEA (50 μL, 0.30 mmol, 2.0 equiv). Causality: Cooling the system to 0 °C prior to base addition controls the exothermic generation of the ylide. This minimizes decomposition and maximizes regioselectivity, yielding an 11:1 ratio favoring the desired 4-bromo over the 6-bromo isomer [2].

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature (rt), stirring for 4–6 hours. Monitor completion via TLC (EtOAc/Hexanes).

Step 2: Workup and Purification

  • Quenching: Quench the reaction with saturated aqueous NH

    
    Cl (5 mL) and extract the aqueous layer with DCM (3 × 5 mL).
    
  • Drying: Combine the organic layers, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Chromatography: Purify the crude residue via flash column chromatography (FCC) on silica gel, eluting with a gradient of 12.5% to 33.3% EtOAc in hexanes.

  • Yield: The process affords 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile as a white solid (28.6 mg, 86% isolated yield) [2].

Characterization & Self-Validating Analytical Protocols

Rigorous structural validation is critical to differentiate the targeted 4-bromo isomer from the minor 6-bromo byproduct. The


H NMR splitting pattern of the pyridine ring serves as a built-in, self-validating system.

In the 4-bromo isomer, the H-6 proton is flanked by H-5 and H-7, resulting in a distinct triplet (


 Hz) at 7.15 ppm [2]. If the product were the 6-bromo isomer, this triplet would be completely absent, replaced by a different coupling network (typically a doublet of doublets for H-5).

Table 1: Quantitative Analytical Data for 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile[2]

Analytical MethodParameter / NucleusObserved Data

H NMR
400 MHz, DMSO-


8.99 (d,

Hz, 1H, H-7), 8.75 (s, 1H, H-2), 7.93 (d,

Hz, 1H, H-5), 7.15 (t,

Hz, 1H, H-6).

C NMR
101 MHz, DMSO-


147.6, 140.1, 132.7, 130.6, 115.9, 114.5, 110.4, 83.3.
HRMS (ESI)

(for

Br)
Calculated for C

H

N

Br: 221.9667; Found: 221.9653.
Physical State AppearanceWhite solid

Downstream Applications in Drug Discovery

The strategic placement of the bromine atom at the C4 position allows for rapid structural diversification. For instance, in the development of highly potent RET kinase inhibitors, the C4-bromo group readily undergoes Suzuki-Miyaura cross-coupling with various boronic acids (e.g., 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) to install critical pharmacophoric elements that occupy the kinase hinge region [4].

References

  • Title: Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds Source: Organic & Biomolecular Chemistry (Royal Society of Chemistry) URL: [Link]

  • Title: Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors (WO2017011776A1)
  • Title: FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect Source: PMC - PubMed Central URL: [Link]

Sources

Spectroscopic Characterization of 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyrazolo[1,5-a]pyridine scaffold is a recognized "drug-like" framework found in various biologically active agents.[1] The strategic placement of a bromine atom and a cyano group offers versatile handles for further chemical modifications, making this molecule a valuable building block for the synthesis of novel compounds.

Accurate and unambiguous structural elucidation is the bedrock of any chemical research and development program. This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile (CAS No: 2092153-80-3).[2][3] The interpretation of this data is grounded in fundamental principles and supported by literature data from analogous structures, offering researchers a reliable reference for compound verification and characterization.

Molecular Structure and Numbering

To facilitate a clear and consistent discussion of the spectroscopic data, the standard IUPAC numbering for the pyrazolo[1,5-a]pyridine ring system is used throughout this guide.

Caption: Molecular structure and atom numbering of the pyrazolo[1,5-a]pyridine core.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile is expected to be dominated by a sharp, intense absorption from the nitrile group.

Experimental Protocol (FT-IR)
  • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Expected IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Medium-WeakAromatic C-H Stretch
~2235Strong, SharpC≡N (Nitrile) Stretch
~1630-1580MediumC=C/C=N Ring Stretching
~1500-1400MediumAromatic Ring Stretching
< 800Medium-StrongC-Br Stretch / C-H Bending
Interpretation of the IR Spectrum

The most diagnostic feature in the IR spectrum of this compound is the nitrile (C≡N) stretching vibration. For aromatic nitriles, this peak is typically observed between 2240 and 2220 cm⁻¹.[4] Its high intensity and sharp appearance make it easily identifiable.[5] The presence of this band provides strong evidence for the cyano-substituted pyrazolo[1,5-a]pyridine structure.

The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. Multiple bands corresponding to the stretching of the C=C and C=N bonds within the fused heterocyclic ring system are anticipated in the 1630-1400 cm⁻¹ region. The fingerprint region (below 1400 cm⁻¹) will contain a complex pattern of bands arising from various bending vibrations and the C-Br stretch, which can be used for confirmation when comparing with a reference spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Experimental Protocol (Electron Ionization)
  • Sample Introduction: The solid sample is introduced into the mass spectrometer via a direct insertion probe.

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in a technique known as Electron Ionization (EI). This process forms a radical cation, known as the molecular ion (M⁺•).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum.

Expected Mass Spectrum Data
m/zProposed FragmentKey Features
221/223[C₈H₄BrN₃]⁺• (M⁺•)Molecular ion peak. The two peaks in a ~1:1 ratio are characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[6][7]
142[M - Br]⁺Loss of a bromine radical.
115[M - Br - HCN]⁺Subsequent loss of hydrogen cyanide from the [M - Br]⁺ fragment.
Interpretation of the Mass Spectrum

The molecular formula of 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile is C₈H₄BrN₃, with a monoisotopic mass of approximately 220.96 Da.[8] The most critical feature in the EI mass spectrum will be the molecular ion peak. Due to the nearly equal natural abundance of the two stable bromine isotopes, ⁷⁹Br and ⁸¹Br, the molecular ion will appear as a pair of peaks of almost equal intensity at m/z 221 and 223.[6][7] The presence of this isotopic pattern is a definitive indicator of a monobrominated compound.

Under electron ionization, the molecular ion is a high-energy species that can undergo fragmentation. A common fragmentation pathway for brominated aromatic compounds is the cleavage of the C-Br bond, leading to the loss of a bromine radical (•Br).[6] This would result in a significant peak at m/z 142. Further fragmentation of this ion could involve the loss of a neutral molecule of hydrogen cyanide (HCN) from the nitrile group and pyrazole ring, yielding a fragment at m/z 115.

Figure 2. Proposed MS Fragmentation Pathway M [C₈H₄BrN₃]⁺• m/z 221/223 F1 [C₈H₄N₃]⁺ m/z 142 M->F1 - •Br F2 [C₇H₃N₂]⁺ m/z 115 F1->F2 - HCN

Caption: A simplified representation of a likely fragmentation pathway for the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. The analysis of both ¹H and ¹³C NMR spectra, along with 2D correlation experiments, allows for the unambiguous assignment of all protons and carbons.

Experimental Protocol (¹H and ¹³C NMR)
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: Standard pulse sequences are used to acquire 1D ¹H and ¹³C{¹H} (proton-decoupled) spectra. 2D experiments like COSY, HSQC, and HMBC can be run to confirm assignments.[9]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.90s1HH-2
~8.70d1HH-5
~7.80s1HH-7
~7.40d1HH-6
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~148C-2
~145C-8a
~130C-5
~125C-7
~118C-6
~115C≡N
~110C-4
~95C-3
Interpretation of NMR Spectra

The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the heterocyclic core. Based on data from similar pyrazolo[1,5-a]pyridine systems, the H-2 proton on the pyrazole ring is typically the most deshielded.[10][11] The protons on the pyridine ring (H-5, H-6, and H-7) will exhibit chemical shifts influenced by the electron-withdrawing effects of the fused pyrazole ring, the bromine atom, and the nitrile group. H-5 and H-6 are expected to appear as doublets due to coupling with each other, while H-2 and H-7 should appear as singlets.

In the proton-decoupled ¹³C NMR spectrum, eight distinct signals are anticipated: six for the carbons of the fused ring system, one for the nitrile carbon, and one for the carbon attached to the bromine. The nitrile carbon typically appears around 115-130 δ.[12] The chemical shifts of the ring carbons are influenced by their position relative to the nitrogen atoms and the substituents. The C-3 and C-4 carbons, being adjacent to the electron-withdrawing nitrile and bromine groups respectively, are expected to have their chemical shifts significantly affected. Unambiguous assignment requires 2D NMR experiments like HSQC (to correlate protons to their directly attached carbons) and HMBC (to see 2- and 3-bond correlations between protons and carbons).[9]

Conclusion

The spectroscopic techniques of IR, MS, and NMR provide a complementary and comprehensive dataset for the structural confirmation of 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile. The characteristic C≡N stretch in the IR spectrum, the unique M/M+2 isotopic pattern in the mass spectrum, and the distinct set of signals in the ¹H and ¹³C NMR spectra together form a unique spectroscopic fingerprint for this important synthetic building block. This guide serves as a foundational reference for researchers, enabling confident identification and facilitating its use in the development of novel chemical entities.

References

  • Bernstein, M. P., et al. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

  • University of Colorado Boulder. Infrared Spectroscopy (IR). Organic Chemistry at CU Boulder. Available at: [Link]

  • LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. Available at: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Specac. Available at: [Link]

  • Chimichi, S., et al. (2013). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Available at: [Link]

  • Rostamizadeh, S., et al. (2015). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. Semantic Scholar. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2022). Preparation of some new pyrazolo[1,5-a]pyrimidines and evaluation of their antioxidant, antibacterial (MIC and ZOI) activities. ResearchGate. Available at: [Link]

  • Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. Available at: [Link]

  • Li, A., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. Available at: [Link]

  • Al-dujaili, A. H., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available at: [Link]

  • Shishkin, O. V., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI. Available at: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • Bajna, K. (2017). Interpretation of Mass Spectra. IntechOpen. Available at: [Link]

  • PubChem. 4-Bromopyrazolo[1,5-a]pyridine-7-carbonitrile. PubChem. Available at: [Link]

  • Xiamen Yunfan Biotech Co.,Ltd. 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile. Xiamen Yunfan Biotech Co.,Ltd. Available at: [Link]

  • Wang, Y., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

"crystal structure analysis of 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SC-XRD) analysis of 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[1,5-a]pyridine scaffold is a "privileged structure" in drug discovery, known for its diverse biological activities, including kinase inhibition.[1][2] Understanding the three-dimensional atomic arrangement of this molecule is paramount for elucidating structure-activity relationships (SAR), guiding lead optimization, and understanding its solid-state properties. This document details the entire workflow, from synthesis and crystallization to data collection, structure solution, refinement, and an in-depth analysis of the resultant crystal structure, with a focus on the influential role of intermolecular interactions in the crystal packing.

Introduction: The Significance of Structural Insight

The fusion of pyrazole and pyridine rings creates the pyrazolo[1,5-a]pyridine system, a class of compounds that has garnered substantial attention in the field of medicinal chemistry.[3] These bicyclic nitrogen-containing heterocycles exhibit a wide array of pharmacological activities and are key components in the development of antitumor agents.[1][4] The specific substitution pattern of a bromine atom and a carbonitrile group on this scaffold, as in 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile, offers unique opportunities for modulating biological activity and physicochemical properties.

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional structure of a molecule at atomic resolution.[5][6] This structural information is not merely a static picture; it provides critical insights into:

  • Molecular Conformation: The exact bond lengths, bond angles, and torsion angles that define the molecule's shape.

  • Intermolecular Interactions: The non-covalent forces (e.g., hydrogen bonds, halogen bonds, π-π stacking) that govern how molecules pack together in the solid state. These interactions are crucial for crystal engineering, polymorphism, and understanding ligand-receptor binding.[2][7]

  • Structure-Activity Relationship (SAR): A detailed 3D structure is foundational for computational modeling and rational drug design, enabling scientists to correlate specific structural features with biological efficacy.

This guide will follow a logical progression from the synthesis of the title compound to the intricate details of its crystal structure, providing both theoretical underpinnings and practical, field-proven protocols.

From Synthesis to Single Crystals: The Preparative Phase

Synthesis of 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile

The synthesis of pyrazolo[1,5-a]pyridine derivatives can be achieved through various routes, often involving the cyclocondensation of 1-aminopyridinium salts with suitable reagents.[8] A plausible synthetic pathway for the title compound is outlined below.

Representative Synthetic Protocol:

Following synthesis, the crude product must be purified to a high degree, typically using column chromatography on silica gel. The identity and purity of the compound should be rigorously confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the nitrile (C≡N) stretch.

The Art and Science of Crystallization

Obtaining high-quality single crystals is often the most challenging step in a crystal structure analysis.[9] The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a well-defined crystal lattice.[10][11]

Experimental Protocol for Crystallization:

  • Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound when hot but not when cold.[12] A systematic screening of solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof) is recommended.

  • Preparation of a Saturated Solution:

    • Place approximately 10-20 mg of the purified 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile in a small, clean vial.

    • Add the chosen solvent dropwise while gently heating and agitating until the solid completely dissolves.[13]

  • Slow Cooling and Evaporation:

    • Loosely cap the vial to allow for slow evaporation of the solvent.

    • Set the vial in a vibration-free location at room temperature.

    • Allow the solution to stand undisturbed for several days to weeks. High-quality crystals suitable for X-ray diffraction are typically colorless and have well-defined facets.[14]

Alternative Crystallization Techniques:

  • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a "non-solvent" in which the compound is insoluble. The slow diffusion of the non-solvent vapor into the solution gradually reduces the solubility of the compound, promoting crystallization.[15]

  • Solvent Layering: A less dense non-solvent is carefully layered on top of a solution of the compound. Crystallization occurs at the interface as the solvents slowly mix.[15]

The Crystallographic Experiment: Unveiling the Structure

The workflow for a single-crystal X-ray diffraction experiment can be visualized as a linear progression from data collection to the final validated structure.

Caption: Overall workflow for crystal structure analysis.
Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in all dimensions) is identified, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[16][17] Modern diffractometers are equipped with sensitive detectors (like CCD or CMOS) that efficiently collect the diffraction pattern.[18]

Step-by-Step Data Collection Protocol:

  • Crystal Mounting: The selected crystal is carefully mounted on a glass fiber or a cryoloop using a minimal amount of oil or grease.

  • Cryo-cooling (Optional but Recommended): The crystal is flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms and reduces radiation damage, leading to higher quality data.

  • Unit Cell Determination: A short series of diffraction images are collected to locate the diffraction spots. These are then used to determine the dimensions and angles of the unit cell, the fundamental repeating unit of the crystal.

  • Data Collection Strategy: Based on the crystal's symmetry (Bravais lattice), a strategy is devised to collect a complete and redundant set of diffraction data by rotating the crystal in the X-ray beam.

  • Data Integration: After data collection, the raw images are processed. The intensities of thousands of individual reflections are integrated, and corrections are applied for various experimental factors (e.g., Lorentz and polarization effects).[17] This process yields a reflection file (typically with an .hkl extension) that is used for structure solution and refinement.

Structure Solution and Refinement

The "phase problem" is a central challenge in crystallography: while the intensities of the diffracted X-rays are measured, their phase information is lost.[19] For small molecules like the one discussed here, this problem is typically solved using direct methods.

Protocol for Structure Solution and Refinement:

  • Structure Solution: Programs like SHELXS use statistical methods to estimate the phases from the measured intensities, generating an initial electron density map.[20] This map often reveals the positions of the heavier atoms (like Bromine in this case).

  • Model Building: An initial atomic model is built by assigning atoms to the peaks in the electron density map.

  • Structure Refinement: The atomic model (positions, and thermal displacement parameters) is refined against the experimental diffraction data using a least-squares minimization procedure in a program like SHELXL.[21][22] The goal is to minimize the difference between the observed and calculated structure factors. The progress of the refinement is monitored using the R-factor (R1) and the goodness-of-fit (GooF).

  • Anisotropic Refinement and Hydrogen Atom Placement: In the final stages of refinement, non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid. Hydrogen atoms are usually placed in calculated positions and refined using a "riding model".[20]

  • Final Output: The result of a successful refinement is a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the diffraction experiment.

Structure Validation: Ensuring Scientific Integrity

The final step in the process is to rigorously validate the crystal structure. This is a crucial quality control step to ensure the accuracy and reliability of the model.[4]

Validation Protocol:

  • The final CIF is submitted to a validation service like the IUCr's checkCIF, which uses the program PLATON to perform a battery of checks on the geometric and crystallographic parameters.[5][9]

  • The output is a list of "ALERTS" that highlight any potential issues, such as missed symmetry, unusual bond lengths or angles, or incorrect atom assignments.

  • The crystallographer must address or explain any significant ALERTS before the structure is considered ready for publication or deposition in a database like the Cambridge Structural Database (CSD).

A Representative Crystal Structure of 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile

As no public crystal structure is available, we will proceed with a chemically plausible, representative model for the purpose of this guide.

Crystallographic Data Summary

The following table summarizes the hypothetical crystallographic data for the title compound.

ParameterValue
Chemical FormulaC₈H₄BrN₃
Formula Weight222.04
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.512(3)
b (Å)10.234(4)
c (Å)11.897(5)
α (°)90
β (°)105.67(2)
γ (°)90
Volume (ų)878.9(6)
Z4
Calculated Density (g/cm³)1.678
Absorption Coeff. (mm⁻¹)4.98
F(000)432
R_int0.045
Final R1 [I > 2σ(I)]0.038
wR2 (all data)0.095
Goodness-of-fit (S)1.05
Molecular Geometry

The molecule consists of a planar pyrazolo[1,5-a]pyridine fused ring system. The bromine atom and the carbonitrile group are substituted on the pyridine and pyrazole rings, respectively. The bond lengths and angles are expected to be within the typical ranges for such heterocyclic systems.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is dictated by a network of non-covalent interactions. Hirshfeld surface analysis is a powerful tool to visualize and quantify these interactions.[23]

Caption: Intermolecular forces driving crystal packing.
  • Halogen Bonding: The bromine atom on one molecule is expected to form a directional halogen bond with the nitrogen atom of the nitrile group or a ring nitrogen of a neighboring molecule.[1][24] This type of interaction, where the electropositive region (σ-hole) on the bromine atom interacts with a nucleophilic region, is a significant force in crystal engineering.[25] The C-Br···N angle would be expected to be close to 180°.

  • π-π Stacking: The planar aromatic rings of the pyrazolo[1,5-a]pyridine core are likely to engage in offset π-π stacking interactions with adjacent molecules, contributing to the overall stability of the crystal lattice.

  • Weak Hydrogen Bonding: The aromatic C-H groups can act as weak hydrogen bond donors, forming C-H···N interactions with the nitrogen atoms of the pyridine or pyrazole rings, or the nitrile group.[2] While individually weak, the cumulative effect of these interactions can be significant in directing the crystal packing.[26]

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit representative, pathway for the crystal structure analysis of 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile. The detailed three-dimensional structure obtained from such an analysis is invaluable for the drug development process. The insights into molecular conformation and, crucially, the specific intermolecular interactions such as halogen bonding and π-π stacking, provide a solid foundation for:

  • Rational Drug Design: Modifying the structure to enhance binding affinity to a biological target.

  • Polymorph Screening: Identifying and characterizing different crystalline forms, which can have significant implications for a drug's stability, solubility, and bioavailability.

  • Crystal Engineering: Designing co-crystals with improved physicochemical properties.

The structural knowledge of this and related pyrazolo[1,5-a]pyridine derivatives will undoubtedly continue to fuel the development of novel therapeutics.

References

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. [Link]

  • Harlow, R. L. (1996). Troublesome Crystal Structures: Prevention, Detection, and Resolution. Journal of Research of the National Institute of Standards and Technology, 101(3), 327. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • Desiraju, G. R. (2013). Halogen bonds in crystal engineering: like hydrogen bonds yet different. Accounts of chemical research, 46(11), 2498-2507. [Link]

  • IUCr. (n.d.). checkCIF. Retrieved from [Link]

  • O'Keefe, M., & Spence, J. C. H. (2017). The phase problem. Acta Crystallographica Section A: Foundations and Advances, 73(3), 248-250. [Link]

  • Aakeröy, C. B., & Seddon, K. R. (1993). The hydrogen bond and crystal engineering. Chemical Society Reviews, 22(6), 397-407. [Link]

  • El-Sayed, N. N. E., & Al-Harbi, L. A. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 15(11), 104245. [Link]

  • Metrangolo, P., Meyer, F., Pilati, T., Resnati, G., & Terraneo, G. (2008). Halogen bonding in crystal engineering. Angewandte Chemie International Edition, 47(33), 6114-6127. [Link]

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Müller, P. (2009). User guide to crystal structure refinement with SHELXL. Crystallography Reviews, 15(1), 57-83. [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

  • ESRF. (n.d.). Workflows for automated data collection. Retrieved from [Link]

  • Politzer, P., Murray, J. S., & Clark, T. (2013). Halogen bonding: an electrostatically-driven non-covalent interaction. Physical Chemistry Chemical Physics, 15(27), 11178-11189. [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Retrieved from [Link]

  • X-ray News. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • Müller, P. (n.d.). Structure Determination with SHELX. MIT. Retrieved from [Link]

  • Spackman, M. A., & Gavezzotti, A. (2007). Crystal structure prediction: a critical assessment of the state of the art. Molecular Simulation, 33(10), 865-878. [Link]

  • SHELX-97 Manual. (n.d.). SHELX-97. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Crystallization & Precipitation. Retrieved from [Link]

  • Gavezzotti, A. (2002). The quantitative analysis of molecular packing and its use in crystal engineering. CrystEngComm, 4(65), 343-347. [Link]

  • Helliwell, J. R. (2015). X-ray crystallography. Methods in enzymology, 541, 1-2. [Link]

  • Szymański, S., & Wawer, I. (2018). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 23(10), 2469. [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • NPTEL-NOC IITM. (2019, May 6). Single Crystal X Ray Diffraction Data Collection. YouTube. Retrieved from [Link]

  • Al-teleb, A. S., Al-qahtani, A. A., Al-amri, A. M., & Al-otaibi, A. M. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13813-13823. [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • Al-Zahrani, A. A. M. (2019). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Journal of the Serbian Chemical Society, 84(1), 27-38. [Link]

  • University of Florida. (2006, January 8). Crystallisation Techniques. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Martin, A., & Proserpio, D. M. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 9(9), 470. [Link]

  • Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Wang, Y., et al. (2020). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS infectious diseases, 6(1), 100-113. [Link]

Sources

Exploring the Chemical Space of Substituted Pyrazolo[1,5-a]pyridines: Synthesis, Pharmacological Profiling, and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a privileged, 5:6 aza-fused bicyclic system characterized by a bridgehead nitrogen. Its unique electronic distribution—combining π-deficient and π-excessive properties—confers exceptional stability and reactivity, making it a highly sought-after motif in modern drug discovery[1]. This in-depth technical guide explores the chemical space of substituted pyrazolo[1,5-a]pyridines, detailing advanced, atom-economical synthetic methodologies, their emerging role as highly selective kinase inhibitors, and the rigorous, self-validating protocols required for their biological evaluation[2].

Structural and Electronic Paradigms

Pyrazolo[1,5-a]pyridines possess a highly modular framework. The presence of the pyrrole-like nitrogen atom at the bridgehead provides optimal aromatic characteristics, making the scaffold highly receptive to both electrophilic and nucleophilic functionalization[1]. This structural versatility allows medicinal chemists to finely tune physicochemical properties—such as lipophilicity and topological polar surface area—which are critical for oral bioavailability, blood-brain barrier penetration, and target kinase selectivity[2].

Advanced Synthetic Methodologies

Historically, synthesizing these bicyclic systems required harsh conditions or complex transition-metal catalysis. Modern approaches prioritize atom economy, regioselectivity, and the elimination of heavy metal residues—a critical factor when synthesizing compounds destined for highly sensitive biological assays[3].

Catalyst-Free Sonochemical [3+2] Cycloaddition

Acoustic cavitation generates localized micro-environments with extreme temperature and pressure, overcoming the activation energy barrier for cycloaddition without the need for transition metal catalysts[3]. This causality is vital: by omitting metals, researchers prevent trace metal contamination that could yield false positives or target interference in downstream kinase assays.

Palladium-Catalyzed Ortho C–H Activation

For late-stage functionalization, Pd(II)-mediated ortho C–H arylation of 7-arylpyrazolo[1,5-a]pyridines enables the rapid generation of biaryl-substituted libraries[4]. The intrinsic directing ability of the pyrazolo[1,5-a]pyridine core coordinates the palladium catalyst, ensuring strict regioselectivity at the ortho position, which is essential for exploring the structure-activity relationship (SAR) of the chemical space[4].

SyntheticWorkflow Start Starting Materials (2-imino-1H-pyridin-1-amines) Method1 Sonochemical [3+2] Cycloaddition (Catalyst-Free) Start->Method1 Alkynes/Alkenes Intermediate Pyrazolo[1,5-a]pyridine Core Method1->Intermediate Acoustic Cavitation Method2 Pd-Catalyzed C-H Activation (Ortho-Arylation) Product2 7-(2-biaryl) Derivatives Method2->Product2 Late-Stage Functionalization Intermediate->Method2 Pd(TFA)2, Cu(OTf)2 Product1 Polysubstituted Derivatives Intermediate->Product1 Direct Yield

Fig 1. Divergent synthetic workflows for pyrazolo[1,5-a]pyridine core functionalization.

Pharmacological Profiling: The PI3Kγ/δ Paradigm

Substituted pyrazolo[1,5-a]pyridines have emerged as potent inhibitors of phosphoinositide 3-kinases (PI3K), specifically the γ and δ isoforms[5]. Dual inhibition of PI3Kγ/δ is a breakthrough strategy in cancer immunotherapy. By blocking these specific pathways, the compounds repolarize tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype, thereby restoring anti-tumor immunity[5].

PI3KPathway Inhibitor Compound 20e (IHMT-PI3K-315) PI3K PI3Kγ / PI3Kδ Inhibitor->PI3K Dual Inhibition AKT AKT (S473 Phosphorylation) PI3K->AKT Blocked Pathway Macrophage Macrophage Repolarization (M2 to M1) AKT->Macrophage Modulates Tumor Tumor Suppression & Immune Activation Macrophage->Tumor Pro-inflammatory Cytokines

Fig 2. Mechanism of action for PI3Kγ/δ dual inhibition by pyrazolo[1,5-a]pyridine derivatives.

Quantitative Data: Kinase Selectivity Profile

The following table summarizes the biochemical and cellular efficacy of a leading pyrazolo[1,5-a]pyridine derivative, Compound 20e (IHMT-PI3K-315), demonstrating its high affinity and isoform selectivity[5].

Target / AssayAssay TypeCell LineIC₅₀ / EC₅₀ (μM)Pharmacological Significance
PI3Kγ BiochemicalN/A0.004High-affinity primary target binding
PI3Kδ BiochemicalN/A0.009High-affinity secondary target binding
AKT S473 (PI3Kγ-med) CellularRAW264.70.028Confirms intracellular target engagement
AKT S473 (PI3Kδ-med) CellularRaji0.013Confirms functional downstream blockade
AKT S473 (PI3Kα-med) CellularSKOV-3> 1.000Demonstrates isoform selectivity (avoids toxicity)

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility across drug development pipelines, the following protocols incorporate built-in orthogonal validation steps.

Protocol A: Catalyst-Free Sonochemical Synthesis of Pyrazolo[1,5-a]pyridines

Objective: Synthesize polysubstituted pyrazolo[1,5-a]pyridines via a green, metal-free[3+2] cycloaddition[3].

  • Preparation: Dissolve 2-imino-1H-pyridin-1-amine (1.0 mmol) and dialkyl acetylenedicarboxylate (1.2 mmol) in ethanol (10 mL). Causality: Ethanol is chosen to ensure cavitation bubble collapse generates sufficient localized heat while maintaining a green chemistry profile, avoiding toxic halogenated solvents.

  • Sonication: Subject the mixture to ultrasonic irradiation (20 kHz, 300 W) at ambient temperature. Causality: Acoustic cavitation produces micro-hotspots that overcome the [3+2] cycloaddition activation energy barrier without transition metals.

  • Reaction Monitoring: Monitor via TLC until complete consumption of the starting material (typically 20-40 minutes).

  • Isolation: Cool the mixture. Filter the precipitated solid and wash with cold ethanol to yield the crude product.

  • Validation (Self-Validating Step): Perform X-ray single-crystal diffraction and ¹³C NMR. Causality: ¹³C NMR confirms the disappearance of the alkyne carbons, while X-ray crystallography orthogonally validates the regioselectivity of the annulation, ensuring no isomeric impurities confound downstream biological assays[3].

Protocol B: In Vitro Macrophage Repolarization Assay (M2 to M1)

Objective: Validate the functional cellular efficacy of PI3Kγ/δ dual inhibitors[5].

  • Macrophage Differentiation: Isolate bone marrow-derived macrophages (BMDMs) and stimulate with IL-4 (20 ng/mL) for 48 hours to induce the M2 (immunosuppressive) phenotype.

  • Compound Treatment: Treat M2-polarized BMDMs with the pyrazolo[1,5-a]pyridine derivative (e.g., Compound 20e at 0.1 μM and 1.0 μM) for 24 hours. Causality: A dose-response setup ensures the observed repolarization is pharmacologically driven and not an artifact of generalized cell stress.

  • Marker Quantification (Flow Cytometry): Stain cells with fluorophore-conjugated antibodies for CD206 (M2 marker) and CD86 (M1 marker). Causality: Dual-staining provides a ratiometric readout (CD86/CD206), which is statistically more robust against variations in total cell count than single-marker analysis.

  • Cytokine Profiling (ELISA): Quantify IL-12 (pro-inflammatory) and IL-10 (anti-inflammatory) in the supernatant to confirm phenotypic function.

  • Validation (Self-Validating Step): Run a parallel viability assay (e.g., CellTiter-Glo). Causality: This ensures that the reduction in M2 markers is strictly due to phenotypic repolarization rather than selective cytotoxicity of the compound against M2 macrophages[5].

Conclusion

The chemical space of substituted pyrazolo[1,5-a]pyridines offers a rich landscape for therapeutic intervention. By leveraging advanced, metal-free synthetic protocols and late-stage C-H functionalization, researchers can rapidly generate highly selective libraries. When coupled with self-validating biological assays, this scaffold demonstrates profound potential in targeted therapies, particularly as PI3Kγ/δ dual inhibitors capable of reprogramming the tumor microenvironment.

References

  • Title: Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review Source: Bentham Science Publishers URL: 2

  • Title: Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: 5

  • Title: Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics Source: MDPI URL: 1

  • Title: Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted[3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines Source: PMC (PubMed Central) URL: 3

  • Title: Palladium-Catalyzed ortho C–H Activation/Arylation of 7-Arylpyrazolo[1,5-a]pyridines: Synthesis of Biaryl-Substituted Mono- and Bipyrazolo[1,5-a]pyridines with AIEE Properties Source: Organometallics (ACS Publications) URL: 4

Sources

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold and the Power of Suzuki-Miyaura Cross-Coupling

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active molecules, including kinase inhibitors and other therapeutic agents. The ability to functionalize this core with diverse substituents is paramount for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction between an organoboron species (typically a boronic acid or its ester) and an organic halide or triflate is renowned for its mild reaction conditions, broad functional group tolerance, and the general stability and low toxicity of the boronic acid reagents.[2] For the synthesis of novel derivatives of the pyrazolo[1,5-a]pyridine scaffold, the Suzuki-Miyaura reaction offers a powerful and versatile tool for introducing aryl, heteroaryl, and other moieties at specific positions.

This document provides detailed application notes and protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions utilizing 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile as a key building block. The presence of the electron-withdrawing nitrile group at the 3-position is anticipated to influence the reactivity of the bromide at the 4-position, a factor that will be addressed in the selection of appropriate catalytic systems.

Mechanistic Overview of the Suzuki-Miyaura Catalytic Cycle

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex R-Pd(II)Ln-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R_R_prime R-Pd(II)Ln-R' PdII_complex->PdII_R_R_prime Transmetalation->PdII_R_R_prime Boronate R'-B(OR)3- Boronate->Transmetalation Base_Activation Base Activation of Boronic Acid Base_Activation->Boronate Boronic_Acid R'-B(OH)2 Boronic_Acid->Base_Activation Base Base (e.g., K2CO3) Base->Base_Activation Reductive_Elimination Reductive Elimination PdII_R_R_prime->Reductive_Elimination Reductive_Elimination->Pd0 Regeneration of Pd(0) Catalyst Product R-R' Reductive_Elimination->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. The rate of this step is often influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl halide.

  • Transmetalation: In this crucial step, the organic group from the boronic acid derivative is transferred to the palladium(II) center. The reaction is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3] The choice of base is critical and can significantly impact the reaction rate and yield.

  • Reductive Elimination: The final step involves the reductive elimination of the two organic fragments from the palladium(II) complex, forming the desired carbon-carbon bond in the product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

The following protocols are provided as a starting point for the Suzuki-Miyaura cross-coupling of 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific boronic acids.

Protocol 1: General Procedure using a Buchwald-type Catalyst

This protocol is recommended for a broad range of aryl and heteroaryl boronic acids, especially for challenging couplings, given the electron-deficient nature of the pyrazolo[1,5-a]pyridine substrate. Buchwald ligands and their corresponding pre-catalysts are known for their high activity in the coupling of heteroaryl halides.[2]

Materials and Reagents:

  • 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile (1.0 equiv)

  • Aryl/heteroaryl boronic acid (1.2-1.5 equiv)

  • XPhos Pd G2 or G3 pre-catalyst (2-5 mol%)

  • XPhos (if using a separate palladium source like Pd(OAc)₂) (2-5 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous 1,4-dioxane or a mixture of 1,4-dioxane and water (e.g., 4:1)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Oven-dried glassware (reaction vial or round-bottom flask)

  • Magnetic stirrer and hotplate

  • Inert gas supply and manifold

  • Syringes and needles for solvent and reagent transfer

Procedure:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Add solids to oven-dried vial: - 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile - Boronic acid - Base (K3PO4 or Cs2CO3) B Seal the vial with a septum A->B C Evacuate and backfill with inert gas (3x) B->C D Add degassed solvent(s) via syringe C->D E Add Palladium pre-catalyst under inert atmosphere D->E F Heat the reaction mixture with stirring (e.g., 80-110 °C) E->F G Monitor reaction progress by TLC or LC-MS F->G H Cool the reaction to room temperature G->H I Dilute with an organic solvent (e.g., Ethyl Acetate) H->I J Wash with water and brine I->J K Dry the organic layer over Na2SO4 J->K L Concentrate under reduced pressure K->L M Purify by flash column chromatography L->M

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv), and the base (K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv).

  • Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This can be achieved by evacuating and backfilling the vial with the inert gas three times.

  • Add the degassed solvent (e.g., 1,4-dioxane or a 4:1 mixture of 1,4-dioxane/water) via syringe.

  • Under a positive pressure of the inert gas, add the XPhos Pd G2 or G3 pre-catalyst (2-5 mol%).

  • Place the reaction vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-pyrazolo[1,5-a]pyridine-3-carbonitrile.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and often improve yields, particularly for less reactive substrates.

Materials and Reagents:

  • As in Protocol 1. A common catalyst for microwave conditions is Pd(dppf)Cl₂.

Equipment:

  • Microwave reactor

  • Microwave-safe reaction vial with a stir bar

Procedure:

  • In a microwave-safe reaction vial, combine 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile (1.0 equiv), the boronic acid (1.2-1.5 equiv), the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Workup and purify the product as described in Protocol 1.

Data Presentation: Exemplary Reaction Conditions

The following table provides a starting point for the optimization of the Suzuki-Miyaura coupling of 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile with various boronic acids. The expected yields are based on literature precedents for similar heterocyclic systems.[2][4]

EntryBoronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Yield
1Phenylboronic acidXPhos Pd G2 (3)K₃PO₄ (2.5)1,4-Dioxane/H₂O (4:1)10012Good to Excellent
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃ (2.0)1,4-Dioxane9016Good
33-Thienylboronic acidXPhos Pd G3 (2)K₃PO₄ (3.0)2-MeTHF8010Good to Excellent
44-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)Toluene/EtOH/H₂O8518Moderate to Good
52-Naphthylboronic acidXPhos Pd G2 (3)Cs₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)10012Good

Troubleshooting and Optimization

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Improper base selection- Insufficient temperature- Poorly degassed reaction mixture- Use a fresh batch of catalyst or a more active pre-catalyst.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).- Increase the reaction temperature in increments.- Ensure thorough degassing of solvents and the reaction mixture.
Side Product Formation (e.g., Homocoupling) - Presence of oxygen- Catalyst decomposition- Excess boronic acid- Improve degassing procedures.- Use a more stable catalyst/ligand system.- Use a smaller excess of the boronic acid (e.g., 1.1-1.2 equiv).
Debromination of Starting Material - Certain catalyst/ligand combinations- Presence of protic sources- Switch to a different ligand (e.g., bulky Buchwald ligands are often effective).- Use anhydrous solvents if water is not necessary for the specific base.
Difficulty in Product Purification - Incomplete reaction- Formation of closely related byproducts- Ensure the reaction goes to completion by monitoring with LC-MS.- Optimize reaction conditions to minimize side product formation.- Employ alternative purification techniques (e.g., preparative HPLC).

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 4-aryl- and 4-heteroaryl-pyrazolo[1,5-a]pyridine-3-carbonitriles. The choice of catalyst, ligand, base, and solvent system can be tailored to achieve high yields with a broad range of boronic acids. The protocols and data presented herein provide a robust foundation for researchers in drug discovery and development to utilize this powerful transformation in the synthesis of novel pyrazolo[1,5-a]pyridine-based molecules for the exploration of their therapeutic potential.

References

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. PMC. [Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes. Chemical Communications (RSC Publishing). [Link]

  • Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling; a general method of accessing a range of 3-(hetero)arylpyrazolo[1,5-a]pyridines. Academia.edu. [Link]

  • Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. MDPI. [Link]

  • Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. PMC. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. ResearchGate. [Link]

Sources

Application Note: Protocols for Nucleophilic Aromatic Substitution (SNAr) on 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a privileged bicyclic nitrogen heterocycle in medicinal chemistry, frequently utilized in the design of highly selective kinase inhibitors (e.g., RET kinase inhibitors) and GPCR ligands . Functionalization at the 4-position of this core is a critical step for exploring structure-activity relationships (SAR) during lead optimization. This application note details robust, scalable, and field-proven protocols for the nucleophilic aromatic substitution (SNAr) of 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile with diverse nucleophiles, providing drug development professionals with a self-validating synthetic framework.

Mechanistic Rationale: The Causality of Vinylogous Activation

To successfully execute and troubleshoot these protocols, one must understand the electronic causality driving the reaction. In an unfunctionalized pyrazolo[1,5-a]pyridine, the 4-position (located on the pyridine ring, meta-like to the bridgehead nitrogen) is relatively electron-rich and not inherently susceptible to SNAr.

However, the presence of the strongly electron-withdrawing cyano (–CN) group at the 3-position fundamentally alters the electronic landscape. When a nucleophile attacks the C4 carbon, the resulting negative charge in the transient Meisenheimer complex is delocalized across the C3a–C3 bond. This charge is perfectly captured and stabilized by the 3-carbonitrile group, forming a stable ketenimine-like resonance structure. This vinylogous activation significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at C4 , facilitating rapid nucleophilic attack even by moderate nucleophiles like secondary aliphatic amines. Without the 3-CN group, this reaction would require forcing conditions or palladium catalysis .

SNAr_Workflow SM 4-Bromopyrazolo[1,5-a]pyridine- 3-carbonitrile (Starting Material) Mech Meisenheimer Complex Formation (Vinylogous Activation via 3-CN) SM->Mech Nucleophilic Attack at C4 Amines Aliphatic Amines (1° / 2°) Solvent: DMF, Base: DIPEA Temp: 80°C Mech->Amines ArylAmines Aryl Amines Solvent: DMSO, Base: Cs2CO3 Temp: 120°C Mech->ArylAmines Alkoxides Alkoxides / Thiolates Solvent: THF, Base: NaH Temp: 0°C to RT Mech->Alkoxides Prod1 4-Alkylamino Derivatives Amines->Prod1 -HBr Prod2 4-Arylamino Derivatives ArylAmines->Prod2 -HBr Prod3 4-Ether/Thioether Derivatives Alkoxides->Prod3 -NaBr

Fig 1: SNAr workflow and mechanistic pathways for 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile.

Reaction Scope and Quantitative Data

The table below summarizes the optimized reaction parameters for various nucleophile classes. The choice of base and solvent is dictated by the nucleophilicity of the incoming reagent and the need to prevent side reactions (such as nitrile hydrolysis).

Nucleophile ClassRepresentative ReagentBase / CatalystSolventTemp (°C)Time (h)Expected Yield (%)
Secondary AmineMorpholineDIPEA (2.0 eq)DMF802 - 485 - 95
Primary AmineBenzylamineK₂CO₃ (2.0 eq)NMP903 - 575 - 88
Aryl AmineAnilineCs₂CO₃ (3.0 eq)DMSO12012 - 1650 - 70
AlkoxideSodium MethoxideNone (pre-formed)MeOH651 - 280 - 92
ThiolateThiophenolK₂CO₃ (1.5 eq)DMFRT1 - 290 - 98

Detailed Experimental Methodologies

Protocol A: Amination with Aliphatic Amines (e.g., Morpholine)

This protocol utilizes a non-nucleophilic organic base to scavenge the generated HBr, preventing the deactivation of the incoming amine nucleophile.

  • Preparation : In a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile (1.0 mmol, 222 mg) in anhydrous DMF (3.0 mL).

  • Reagent Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL) followed by morpholine (1.5 mmol, 130 µL).

  • Reaction : Attach a reflux condenser and stir the mixture at 80 °C under a nitrogen atmosphere. Monitor the reaction via LC-MS or TLC (EtOAc/Hexanes 1:1). The starting material should be completely consumed within 2 to 4 hours.

  • Workup (Critical Step) : Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL). Wash the organic layer with a 5% aqueous LiCl solution (3 x 15 mL), followed by brine (15 mL).

    • Expert Insight: DMF is highly miscible with organic solvents. The addition of LiCl significantly increases the ionic strength of the aqueous phase, disrupting DMF-water hydrogen bonding. This "salts out" the organic product while forcing DMF entirely into the aqueous layer, preventing high-vacuum drying issues and NMR solvent contamination.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (silica gel, gradient 10-50% EtOAc in Hexanes) to yield the pure 4-morpholinopyrazolo[1,5-a]pyridine-3-carbonitrile.

Protocol B: Etherification with Alkoxides

Alkoxides are powerful nucleophiles but can act as bases to trigger unwanted side reactions. Pre-forming the alkoxide ensures a clean substitution profile.

  • Alkoxide Formation : Suspend Sodium hydride (60% dispersion in mineral oil, 1.5 mmol, 60 mg) in anhydrous THF (4.0 mL) at 0 °C under a nitrogen atmosphere. Add the desired alcohol (e.g., benzyl alcohol, 1.2 mmol) dropwise. Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases, indicating complete alkoxide formation.

  • Reaction : Add a solution of 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile (1.0 mmol, 222 mg) in THF (2.0 mL) dropwise to the alkoxide mixture. Allow the reaction to gradually warm to room temperature and stir for 1-2 hours.

  • Workup : Quench the reaction carefully by adding saturated aqueous NH₄Cl (5 mL) dropwise to neutralize any unreacted NaH. Extract the aqueous mixture with Dichloromethane (DCM) (3 x 10 mL).

  • Purification : Wash the combined organic layers with brine, dry over MgSO₄, concentrate, and purify via silica gel chromatography to afford the corresponding 4-alkoxypyrazolo[1,5-a]pyridine-3-carbonitrile.

Troubleshooting & Optimization

  • Incomplete Conversion / Sluggish Reactions : If an amination reaction stalls (common with sterically hindered amines), do not arbitrarily increase the temperature, as this may lead to degradation. Instead, add a catalytic amount of Potassium Iodide (KI, 0.2 eq). This facilitates an in situ Finkelstein-type halogen exchange, converting the 4-bromo starting material into a highly reactive 4-iodo intermediate, which undergoes SNAr much faster.

  • Nitrile Hydrolysis : The 3-carbonitrile group is sensitive to prolonged heating in the presence of strong aqueous bases (e.g., NaOH, KOH), which will hydrate the nitrile to a primary amide. Always use non-nucleophilic organic bases (DIPEA) or anhydrous inorganic bases (Cs₂CO₃, NaH) to preserve the functional integrity of the cyano group.

References

  • Source: WIPO (PCT)
  • Title : Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics Source : Molecules (MDPI) URL :[Link]

Application Notes & Protocols: 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Value of the Pyrazolo[1,5-a]pyridine Scaffold

In the landscape of contemporary drug discovery, the pyrazolo[1,5-a]pyridine core has emerged as a "privileged scaffold." Its fused heterocyclic structure is a bioisostere of purine, enabling it to interact with a wide array of biological targets, particularly ATP-binding sites in kinases. This structural motif is noted for its rigid, planar geometry which, when appropriately functionalized, provides a robust framework for optimizing drug-receptor interactions. Molecules built upon this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2]

This guide focuses on a particularly valuable derivative: 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile . The strategic placement of the bromo and carbonitrile functionalities transforms the core scaffold into a versatile platform for library synthesis and lead optimization.

  • The 4-Bromo Group : This atom serves as a crucial synthetic handle. It is primed for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the systematic introduction of diverse aryl and heteroaryl moieties.[3][4] This capability is fundamental to Structure-Activity Relationship (SAR) studies, enabling chemists to fine-tune the steric and electronic properties of drug candidates to enhance potency and selectivity.[3]

  • The 3-Carbonitrile Group : The nitrile moiety is a key pharmacophoric element. It can act as a potent hydrogen bond acceptor, a critical interaction in many enzyme active sites. Furthermore, it can serve as a synthetic precursor for other functional groups such as amides or carboxylic acids, expanding the chemical space accessible from this intermediate.[5][6]

This document provides a detailed exploration of the applications of this compound, complete with actionable protocols for its synthetic manipulation and biological evaluation.

Section 1: Physicochemical Properties and Handling

A foundational understanding of the starting material is critical for successful experimentation.

PropertyValueSource
CAS Number 2092153-80-3[7]
Molecular Formula C₈H₄BrN₃[7][8]
Molecular Weight 222.04 g/mol [7]
Physical Form Solid[7][8]
Purity Typically ≥95%[7]
Storage Sealed in a dry environment at 2-8°C[7]
Safety Warning: H302, H315, H319, H335. Use appropriate PPE.[7]

Section 2: Core Application in Kinase Inhibitor Development

The pyrazolo[1,5-a]pyridine and its isosteres are cornerstones in the development of protein kinase inhibitors for targeted cancer therapy.[1] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. The 4-bromopyrazolo[1,5-a]pyridine-3-carbonitrile scaffold is an ideal starting point for developing inhibitors targeting a range of kinases.

dot

Caption: From Scaffold to Kinase Inhibitor.

Notable Kinase Targets:

Derivatives from the closely related pyrazolo[1,5-a]pyrimidine scaffold have shown potent activity against numerous kinases, suggesting similar potential for pyrazolo[1,5-a]pyridine derivatives:

  • PDK1 (3-Phosphoinositide-dependent protein kinase 1) : A derivative, 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile, has been identified as a PDK1 inhibitor with anticancer activity.[9]

  • Casein Kinase 2 (CK2) : The 5-bromo isomer is a known building block for selective CK2 inhibitors.[10]

  • EGFR, B-Raf, MEK, CDKs : The broader class of pyrazolo[1,5-a]pyrimidines acts as ATP-competitive inhibitors for these key cancer-related kinases.[1]

Section 3: Application in Receptor Antagonist Discovery

Beyond kinases, this scaffold is effective for developing receptor antagonists for non-oncology indications.

  • Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonists : A series of pyrazolo[1,5-a]pyridine derivatives have been developed as potent and orally active CRF1 antagonists for treating stress-related disorders.[3]

  • Prostaglandin E Receptor 1 (EP1) Antagonists : Through scaffold hopping and SAR studies, novel pyrazolo[1,5-a]pyridine derivatives were identified as potent EP1 antagonists for the potential treatment of overactive bladder.[11][12]

Section 4: Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to functionalize the C4-position of the scaffold. This is a cornerstone reaction for building a library of derivatives for SAR studies.[4][13][14]

dot

Suzuki_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation Prep Combine Reactants: - Scaffold (1 eq) - Boronic Acid (1.1-1.5 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) - Base (e.g., Na₂CO₃, 2.5 eq) Inert Evacuate & Backfill with Argon/Nitrogen (3x) Prep->Inert Solvent Add Degassed Solvents (e.g., Dioxane/H₂O) Inert->Solvent Heat Heat with Stirring (e.g., 90°C, 6-12h) Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool to RT Dilute with EtOAc & H₂O Monitor->Quench Extract Separate Layers Extract Aqueous Phase Quench->Extract Purify Dry, Concentrate & Purify (Column Chromatography) Extract->Purify

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Detailed Step-by-Step Methodology

Materials:

  • 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile (1.0 equiv)

  • Aryl- or Heteroarylboronic acid (1.1 equiv)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Base: Sodium Carbonate (Na₂CO₃) (2.5 equiv)

  • Solvents: 1,4-Dioxane and Water (degassed), typically in a 4:1 ratio

  • Schlenk tube or microwave vial

  • Inert gas (Argon or Nitrogen)

Protocol:

  • Vessel Preparation : To a dry Schlenk tube, add 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile, the desired arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.[4]

  • Inert Atmosphere : Seal the tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the reaction atmosphere is completely inert. An inert atmosphere is critical to prevent the degradation of the palladium(0) catalyst.

  • Solvent Addition : Add the degassed 1,4-dioxane and water mixture via syringe. The final concentration of the substrate should be approximately 0.1 M.[14]

  • Heating : Seal the tube tightly and place it in a preheated oil bath at 90°C. Stir the reaction mixture vigorously for 6-12 hours.[4] For certain substrates, microwave irradiation (e.g., 120°C for 20-40 minutes) can dramatically reduce reaction times.[13]

  • Monitoring : Track the consumption of the starting material using Thin Layer Chromatography (TLC) or LC-MS.

  • Workup : Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and wash with brine.[4]

  • Extraction : Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired 4-aryl-pyrazolo[1,5-a]pyridine-3-carbonitrile.

Section 5: Protocol for Biological Evaluation: In Vitro Kinase Assay

After synthesizing a library of compounds, the next step is to evaluate their biological activity. This generalized protocol describes an in vitro enzymatic assay to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase.

Materials:

  • Synthesized inhibitor compounds dissolved in DMSO to create stock solutions (e.g., 10 mM).

  • Recombinant purified target kinase.

  • Kinase-specific substrate peptide.

  • ATP (Adenosine triphosphate).

  • Assay buffer (composition is kinase-dependent).

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®).

  • 384-well assay plates.

Protocol:

  • Compound Plating : Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into a 384-well plate. Include controls: "no inhibitor" (DMSO only) and "no enzyme" (background).

  • Enzyme Addition : Add the target kinase, diluted in assay buffer, to all wells except the "no enzyme" controls. Incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiation of Reaction : Add a solution containing the kinase-specific substrate and ATP to all wells to start the enzymatic reaction. The ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the specific kinase.

  • Incubation : Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a predetermined time (e.g., 60 minutes). The reaction should be stopped within the linear range of product formation.

  • Detection : Stop the reaction and measure the kinase activity by adding the detection reagent according to the manufacturer's protocol. This reagent typically measures the amount of ADP produced or the amount of ATP remaining.

  • Data Analysis : Read the plate on a luminometer or fluorometer. Calculate the percent inhibition for each compound concentration relative to the DMSO-only controls.

  • IC₅₀ Determination : Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Section 6: Conclusion and Future Outlook

4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile is a high-value starting material in medicinal chemistry. Its pre-installed synthetic handle (bromo group) and key pharmacophoric feature (carbonitrile) make it an efficient building block for creating diverse libraries of bioactive molecules. The robust and well-established Suzuki-Miyaura coupling protocol allows for extensive SAR exploration, which has led to the discovery of potent inhibitors and antagonists for a range of important disease targets. The continued application of this scaffold, coupled with modern synthetic and screening techniques, promises to yield novel therapeutic candidates for oncology, inflammatory diseases, and beyond.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.).
  • Synthesis and Structure–Activity Relationships of Pyrazolo[1,5-a]pyridine Derivatives: Potent and Orally Active Antagonists of Corticotropin-Releasing Factor 1 Receptor. (2012, May 15).
  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. (2022, March 1). Arabian Journal of Chemistry.
  • Biologically active derivatives of pyrazolo[1,5-a]pyridine. (n.d.).
  • Novel pyrazolo[1,5-a]pyridines as orally active EP 1 receptor antagonists. (2017, May 1). PubMed.
  • Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. (n.d.). Benchchem.
  • 4-Bromopyrazolo[1,5-a]pyridine-7-carbonitrile. (n.d.). PubChem.
  • 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile. (n.d.). Sigma-Aldrich.
  • 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile. (n.d.). Xiamen Yunfan Biotech Co.,Ltd..
  • 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile. (n.d.). TargetMol.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (n.d.).
  • 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile. (n.d.). Sigma-Aldrich.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. (n.d.). DSpace@MIT.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile. (n.d.). Benchchem.
  • 5-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile. (n.d.). Benchchem.
  • A Study Of Synthesis Of Bioactive Heterocycles. (n.d.). IJNRD.
  • Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. (n.d.).
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Bioactive molecules bearing pyrazolone moiety. (n.d.).
  • Synthesis of Bioactive Heterocycles From. (2018, January 21). Amanote Research.
  • Discovery of pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives as a new class of histone lysine demethylase 4D (KDM4D) inhibitors. (2017, July 15). PubMed.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.).
  • Examples of pyrazolo[3,4-b]pyridines biologically actives. (n.d.).
  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. (n.d.).
  • Discovery of novel pyrazolo[1,5-a]pyridine-based EP1 receptor antagonists by scaffold hopping: Design, synthesis, and structure-activity rel
  • Functional Pyrazolo[1,5-a]pyrimidines. (2021, July 14). Encyclopedia.pub.

Sources

Application Note: The Role of 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Process Engineers, and Oncology Drug Development Professionals Content Type: Technical Application Note & Synthetic Protocols

Introduction & Scientific Context

In the landscape of targeted anti-cancer therapies, the design of highly selective ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. As a Senior Application Scientist specializing in oncology drug discovery, I have observed a paradigm shift toward the use of pyrazolo[1,5-a]pyridines as superior purine bioisosteres[1].

Unlike traditional quinazolines or pyrrolopyrimidines, the pyrazolo[1,5-a]pyridine core offers exceptional metabolic stability and a unique electron distribution that perfectly complements the hinge region of various kinases. Specifically, 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile (CAS: 2092153-80-3) has emerged as a critical building block[2].

The Causality of Structural Design

The selection of this specific intermediate is driven by two orthogonal functional handles:

  • The 3-Carbonitrile Group: Acts as a potent hydrogen-bond acceptor in the kinase hinge region while simultaneously withdrawing electron density from the bicyclic core, thereby increasing resistance to hepatic oxidative metabolism (e.g., CYP450-mediated hydroxylation)[1].

  • The 4-Bromo Substituent: Provides a highly regioselective site for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). The proximity of the electron-withdrawing nitrile group activates the C4-Br bond, lowering the activation energy required for the oxidative addition of Palladium(0).

This exact structural synergy is the foundation for synthesizing Selpercatinib (LOXO-292) , a breakthrough FDA-approved highly selective RET (Rearranged during Transfection) kinase inhibitor used to treat non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma[1][3][4].

Mechanistic Pathway Visualization

To understand the clinical value of the APIs derived from this building block, we must visualize the oncogenic pathway they disrupt. Selpercatinib, synthesized from the 4-bromopyrazolo[1,5-a]pyridine-3-carbonitrile core, selectively binds the mutant RET kinase, halting the downstream MAPK/ERK signaling cascade responsible for unchecked tumor proliferation.

RET_Pathway RET RET Kinase (Mutant/Fusion) RAS RAS RET->RAS Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor (Selpercatinib) Inhibitor->RET ATP-competitive Hinge Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Cell Proliferation & Survival ERK->Proliferation

Figure 1: RET signaling cascade and targeted inhibition by pyrazolo[1,5-a]pyridine derivatives.

Synthetic Workflow & Methodologies

The integration of 4-bromopyrazolo[1,5-a]pyridine-3-carbonitrile into a drug discovery pipeline requires a robust, scalable synthesis of the core, followed by highly controlled functionalization. The workflow below outlines the transition from raw materials to an advanced active pharmaceutical ingredient (API).

Synthetic_Workflow N_Aminopyridine N-Aminopyridine Derivative Annulation [3+2] Annulation (TEMPO, Base) N_Aminopyridine->Annulation Acrylonitrile Acrylonitrile Acrylonitrile->Annulation Core 4-Bromopyrazolo[1,5-a] pyridine-3-carbonitrile Annulation->Core Suzuki Suzuki-Miyaura Cross-Coupling Core->Suzuki API Advanced Kinase Inhibitor (API) Suzuki->API Boronic Pyridyl Boronic Ester Boronic->Suzuki

Figure 2: Workflow: From [3+2] annulation to Suzuki cross-coupling for API synthesis.

Protocol A: De Novo Synthesis of the Scaffold via [3+2] Annulation

Historically, synthesizing functionalized pyrazolo[1,5-a]pyridines required harsh conditions. Modern protocols utilize a TEMPO-mediated [3+2] annulation-aromatization strategy, which provides excellent regioselectivity and scalability[5].

Reagents:

  • 1-Amino-3-bromopyridin-1-ium salt (1.0 eq)

  • Acrylonitrile (2.0 eq)

  • TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Initiation: Charge a dry, argon-purged reactor with the 1-amino-3-bromopyridin-1-ium salt and DCM to achieve a 0.2 M concentration.

  • Reagent Addition: Add acrylonitrile, followed by TEMPO. Causality Note: TEMPO is critical here; it acts dually as a Lewis acid to coordinate the intermediate and as a mild oxidant to drive the final aromatization step, preventing the formation of partially saturated byproducts[5].

  • Ylide Generation: Add DIPEA dropwise at 0 °C. Causality Note: The base deprotonates the pyridinium salt to generate a highly reactive N-ylide in situ, which immediately undergoes a 1,3-dipolar cycloaddition with the electron-deficient acrylonitrile.

  • Maturation: Allow the reaction to warm to ambient temperature and stir for 12 hours.

  • Self-Validating QC Check: Sample the reaction for TLC/LC-MS. The complete consumption of the pyridinium salt and the appearance of the product mass (m/z 222/224, 1:1 ratio indicating the presence of one bromine atom) validates successful annulation.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via flash column chromatography to yield 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile as a solid[2][5].

Protocol B: Regioselective Suzuki-Miyaura Cross-Coupling

To build the Selpercatinib framework, the 4-bromo position must be coupled with a complex pyridyl boronic ester.

Reagents:

  • 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile (1.0 eq)

  • Substituted Pyridyl-3-boronic acid pinacol ester (1.1 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Procedure:

  • Degassing (Critical Step): Combine the core, boronic ester, and K₂CO₃ in the solvent mixture. Sparge the solution with Argon for 15 minutes. Causality Note: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic ester and the degradation of the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon. Causality Note: The bidentate 'dppf' ligand enforces a specific bite angle that accelerates reductive elimination, which is vital when coupling sterically hindered, complex heterocycles.

  • Heating: Heat the reaction mixture to 90 °C for 4–6 hours.

  • Self-Validating QC Check: Conduct an LC-MS analysis at 2 hours. A successful reaction is validated by the disappearance of the characteristic bromine isotopic doublet (m/z 222/224) and the emergence of the product mass. Trustworthiness Rule: If significant debromination (m/z 144) is observed, it indicates poor degassing or an imbalance in the Pd cycle; the reaction must be halted and the solvent system re-purged.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, partition with EtOAc/Water, and purify the organic layer to isolate the advanced API intermediate.

Quantitative Data Presentation

The utility of 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile is best demonstrated by the physicochemical properties that make it an ideal building block, and the resulting potency of the APIs it generates.

Table 1: Physicochemical Properties of the Scaffold

Data representative of standard commercial and synthetic batches[2].

PropertyValue / DescriptionImpact on Synthesis
CAS Number 2092153-80-3Standardized tracking for GMP scale-up.
Molecular Formula C₈H₄BrN₃High atom economy for core scaffolding.
Molecular Weight 222.04 g/mol Low MW allows for extensive functionalization without violating Lipinski's Rule of 5.
Physical Form White to off-white solidEasy handling, weighing, and long-term storage (2-8°C).
Reactivity Handle C4-BromineEnables orthogonal Pd-catalyzed cross-coupling.
Table 2: Representative Kinase Inhibition Profile of Scaffold-Derived API (Selpercatinib)

Demonstrating the clinical efficacy achieved by utilizing the pyrazolo[1,5-a]pyridine-3-carbonitrile hinge-binder[1][4].

Target KinaseIC₅₀ (nM)Clinical Significance
RET (Wild-Type) 0.4Potent baseline inhibition.
RET (V804M Gatekeeper Mutant) 1.5Overcomes resistance seen in legacy multi-kinase inhibitors.
RET (M918T Mutant) 0.8Highly effective against aggressive Medullary Thyroid Carcinoma mutations.
VEGFR2 (Off-target) > 3.0High selectivity window reduces off-target cardiovascular toxicity.

Conclusion

The synthesis of next-generation kinase inhibitors demands building blocks that offer both structural elegance and synthetic reliability. 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile fulfills both criteria. By leveraging its electron-deficient nitrile group for hinge-binding and its activated 4-bromo position for regioselective cross-coupling, discovery chemists can efficiently access complex, highly selective anti-cancer agents like Selpercatinib. Adhering to the self-validating protocols and analytical checks outlined in this guide ensures high-fidelity translation from bench-scale discovery to process chemistry.

References

  • ACS Organic Letters (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Retrieved from:[Link]

  • National Institutes of Health / PMC. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved from: [Link]

  • Orphanet. Selpercatinib (LOXO-292) Clinical Data. Retrieved from: [Link]

  • PubChem. Selpercatinib Compound Summary (CID 134436906). Retrieved from:[Link]

Sources

Application Note: Pyrazolo[1,5-a]pyridine Derivatives as High-Efficiency Emitters and Bipolar Hosts in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Insights

The development of highly efficient organic light-emitting diodes (OLEDs) relies heavily on the molecular engineering of organic semiconductors. Among nitrogen-rich heterocycles, the pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structural motif in optoelectronics[1]. As a 5:6 aza-fused N-heteroaromatic compound, it possesses a unique dipolar electronic nature arising from the fusion of a


-excessive pyrazole ring and a 

-deficient pyridine ring[2].

This intrinsic "push-pull" characteristic, combined with a rigid and planar framework, facilitates strong


 stacking and tunable intramolecular charge transfer (ICT)[1][2]. In the context of OLEDs, functionalized pyrazolo[1,5-a]pyridines are primarily utilized in two critical roles:
  • Thermally Activated Delayed Fluorescence (TADF) Emitters: By covalently linking electron-donating groups (e.g., carbazole, acridine) to the electron-withdrawing pyrazolo[1,5-a]pyridine core, researchers can achieve a spatial separation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This minimizes the singlet-triplet energy gap (

    
    ), enabling efficient reverse intersystem crossing (RISC) to harvest triplet excitons[3].
    
  • Bipolar Host Materials: The scaffold's excellent electron-transporting ability can be balanced with hole-transporting moieties to create bipolar hosts. These hosts broaden the recombination zone and reduce efficiency roll-off at high luminance in phosphorescent and TADF OLEDs[3].

Photophysical Pathway: The TADF Mechanism

To understand the efficacy of pyrazolo[1,5-a]pyridine in modern OLEDs, one must examine its excited-state dynamics. Under electrical excitation, excitons are generated in a 1:3 ratio of singlets to triplets. Traditional fluorophores waste the 75% triplet excitons via non-radiative decay. Pyrazolo[1,5-a]pyridine-based Donor-Acceptor (D-A) molecules overcome this by utilizing thermal energy to upconvert triplets back to singlets.

TADF_Mechanism S0 Ground State (S0) S1 Lowest Singlet State (S1) Charge Transfer (CT) T1 Lowest Triplet State (T1) Local Excited (LE) S1->T1 ISC Prompt Prompt Fluorescence (Nanoseconds) S1->Prompt Radiative Decay Delayed Delayed Fluorescence (Microseconds) S1->Delayed Radiative Decay T1->S1 RISC (Thermal Energy) Excitation Electrical/Optical Excitation Excitation->S1 25% (Electrical) Excitation->T1 75% (Electrical) Prompt->S0 Delayed->S0

Photophysical pathway of TADF in Pyrazolo[1,5-a]pyridine D-A systems.

Quantitative Performance Summary

The table below summarizes the optoelectronic properties of representative pyrazolo[1,5-a]pyridine derivatives and related aza-fused analogs when integrated into OLED architectures.

Material ArchitecturePrimary Function

(nm)
PLQY (

)

(eV)
Max EQE (%)
Bipyrazolo[1,5-a]pyridineAIE Fluorophore520 (Green)0.37N/A~4.5
Pyrazolo[1,5-a]pyridine D-ASky-Blue TADF Emitter485 (Sky-Blue)> 0.85< 0.12> 18.0
TP-Carbazole HybridBipolar Host (PhOLED)N/A (Host)N/A> 2.80 (

)
25.6

Note: High


 energy in bipolar hosts is critical to prevent reverse energy transfer from the dopant back to the host, thereby confining excitons within the emissive layer[3].

Experimental Protocols

The following self-validating workflow details the synthesis, purification, and device fabrication of a pyrazolo[1,5-a]pyridine-based TADF emitter. Every phase includes a quality control (QC) gate to ensure causality and reliability.

Protocol A: Synthesis and Purification of D-A Pyrazolo[1,5-a]pyridine Emitters

Objective: Synthesize a high-purity Donor-Acceptor molecule via Palladium-catalyzed C-H activation/cross-coupling.

  • Reaction Setup:

    • In a nitrogen-filled glovebox, charge a Schlenk tube with 7-bromo-pyrazolo[1,5-a]pyridine (Acceptor core, 1.0 equiv), 3,6-di-tert-butylcarbazole (Donor, 1.2 equiv),

      
       (0.05 equiv), tri-tert-butylphosphine (
      
      
      
      , 0.1 equiv), and sodium tert-butoxide (
      
      
      , 2.0 equiv).
    • Causality:

      
       is selected as the ligand due to its extreme steric bulk and electron richness, which accelerates the oxidative addition of the unreactive aryl bromide and promotes reductive elimination.
      
  • Solvent Addition & Heating:

    • Add anhydrous toluene (0.1 M) and seal the tube. Heat the mixture at 110 °C for 12 hours under continuous magnetic stirring.

  • Workup and Primary Purification:

    • Quench the reaction with water and extract with dichloromethane (DCM).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
    • Purify via silica gel column chromatography (Hexane/DCM gradient).

  • QC Gate 1 (Chemical Identity): Confirm structure via

    
     NMR, 
    
    
    
    NMR, and High-Resolution Mass Spectrometry (HRMS). Purity must be >99% by HPLC.
  • Temperature-Gradient Sublimation (Critical Step):

    • Subject the purified powder to vacuum sublimation at

      
       Torr.
      
    • Causality: OLED devices are highly sensitive to trace ionic and halogenated impurities, which act as non-radiative recombination centers (exciton quenchers). Sublimation separates the target molecule from heavier oligomers and lighter catalytic residues.

  • QC Gate 2 (Photophysics & Electrochemistry):

    • Measure the Photoluminescence Quantum Yield (PLQY) in a doped PMMA film using an integrating sphere.

    • Perform Cyclic Voltammetry (CV) to determine HOMO/LUMO levels, ensuring alignment with adjacent transport layers.

Protocol B: OLED Device Fabrication (Vacuum Thermal Evaporation)

Objective: Fabricate a multilayer TADF OLED device to evaluate electroluminescence.

  • Substrate Preparation:

    • Sonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry with

      
       gas and bake at 120 °C for 1 hour.
      
    • Causality: Perform

      
       plasma treatment for 10 minutes immediately before loading into the vacuum chamber. This removes residual organic contaminants and increases the work function of ITO, lowering the hole injection barrier.
      
  • Vacuum Deposition:

    • Transfer substrates to a vacuum chamber with a base pressure of

      
       Torr.
      
    • Hole Injection Layer (HIL): Deposit HAT-CN at a rate of 0.1 Å/s to a thickness of 10 nm.

    • Hole Transport Layer (HTL): Deposit TAPC (40 nm) at 1.0 Å/s.

    • Emissive Layer (EML): Co-deposit the bipolar host (e.g., mCP or a pyrazolo[1,5-a]pyridine host) and the synthesized TADF emitter (10 wt% doping concentration) to a thickness of 20 nm.

    • Causality: Doping at ~10% prevents Aggregation-Caused Quenching (ACQ) while ensuring the distance between dopant molecules is optimal for Förster/Dexter energy transfer from the host.

    • Electron Transport Layer (ETL): Deposit TmPyPB (40 nm) at 1.0 Å/s.

    • Electron Injection Layer (EIL) & Cathode: Deposit LiF (1 nm) at 0.1 Å/s, followed by Aluminum (100 nm) at 2.0 Å/s.

  • Encapsulation & QC Gate 3 (Device Characterization):

    • Encapsulate the device in a nitrogen glovebox using a UV-curable epoxy resin and a glass lid to prevent oxygen/moisture degradation.

    • Measure Current Density-Voltage-Luminance (J-V-L) characteristics using a Keithley 2400 source meter and a PR-650 spectroradiometer. Calculate EQE assuming a Lambertian emission profile.

References

Sources

Troubleshooting & Optimization

"troubleshooting low yields in pyrazolo[1,5-a]pyridine synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the mechanistic bottlenecks commonly encountered during the synthesis of pyrazolo[1,5-a]pyridines.

Rather than simply providing a list of generic steps, this guide dissects the causality behind failed reactions—from the initial N-amination to the final aromatization—ensuring your experimental design is grounded in robust physical organic chemistry.

Section 1: N-Amination of Pyridines (The Precursor Bottleneck)

Q: My N-amination step using HOSA is yielding less than 30% of the N-aminopyridinium salt. How can I improve this? A: The causality here is electrophilic limitation. Hydroxylamine-O-sulfonic acid (HOSA) is a standard aminating agent, but it struggles with electron-deficient pyridines due to their reduced nucleophilicity. To overcome this, switch to O-(2,4-dinitrophenyl)hydroxylamine (DPH) . DPH provides a highly electrophilic nitrogen source driven by the excellent leaving group ability of the 2,4-dinitrophenoxide anion.[1].

Q: How do I prevent the degradation of the N-aminopyridinium ylide before it reacts with the dipolarophile? A: N-aminopyridinium ylides are highly reactive 1,3-dipoles. If the base used for deprotonation is too harsh (e.g., NaOH), or if the ylide is left in solution without an immediate trapping agent, it will undergo dimerization or N-N bond cleavage. Generating the ylide in situ using a mild base like K₂CO₃ in the presence of the dipolarophile is critical. Additionally,[2].

Section 2: 1,3-Dipolar Cycloaddition & Aromatization

Q: LC-MS shows a mass +2 Da higher than my target pyrazolo[1,5-a]pyridine. Why isn't the reaction completing? A: You have successfully formed the dihydropyrazolo[1,5-a]pyridine intermediate via [3+2] cycloaddition, but the final aromatization (oxidation) step is stalling. While highly electron-deficient alkynes (like DMAD) often undergo spontaneous oxidation, alkenes and electron-rich alkynes require an oxidative push.[3].

Quantitative Data: Optimization of Cycloaddition Variables

The following table summarizes the causal impact of reaction variables on overall pyrazolo[1,5-a]pyridine yields, synthesized from standard optimization literature[1][2][3]:

Reaction ParameterSub-optimal ConditionOptimized ConditionAverage Yield ShiftMechanistic Rationale
Aminating Agent HOSADPH25% → 85%DPH is highly electrophilic, forcing N-amination of electron-deficient pyridines.
Solvent System Methanol (Homogeneous)CH₂Cl₂/H₂O (Two-Phase)32% → 78%Two-phase systems prevent ylide degradation and suppress unwanted side-reactions.
Base Selection NaOH / KOHK₂CO₃ or DBU40% → 90%Mild bases prevent the hydrolytic cleavage of the sensitive N-aminopyridinium ylide.
Oxidant Additive Air (Passive)10 mol% Fe(NO₃)₃·9H₂O45% → 92%Ensures rapid and complete aromatization of the dihydro-intermediate.

Section 3: Mechanistic Workflows & Protocols

To visualize the exact points of failure, refer to the mechanistic pathway and troubleshooting logic trees below.

Pathway Pyridine Pyridine Derivative PyridiniumSalt N-Aminopyridinium Salt Pyridine->PyridiniumSalt N-Amination AminatingAgent Aminating Agent (e.g., DPH) AminatingAgent->PyridiniumSalt Ylide N-Aminopyridinium Ylide (1,3-Dipole) PyridiniumSalt->Ylide Deprotonation Base Base (e.g., K2CO3) Base->Ylide Cycloadduct Dihydropyrazolo[1,5-a]pyridine Ylide->Cycloadduct [3+2] Cycloaddition Alkyne Dipolarophile (Alkyne/Alkene) Alkyne->Cycloadduct Product Pyrazolo[1,5-a]pyridine Cycloadduct->Product Aromatization Oxidant Oxidant / Air Oxidant->Product

Fig 1: Mechanistic pathway of pyrazolo[1,5-a]pyridine synthesis via [3+2] cycloaddition.

Troubleshooting Start Low Yield Detected CheckSalt Is N-Aminopyridinium Salt Yield < 50%? Start->CheckSalt SaltLow Switch HOSA to DPH Optimize Temp CheckSalt->SaltLow Yes CheckCyclo Is Cycloaddition Conversion Low? CheckSalt->CheckCyclo No SaltLow->CheckCyclo CycloLow Change Base to K2CO3 or use Two-Phase System CheckCyclo->CycloLow Yes CheckAroma Is Dihydro-intermediate Accumulating? CheckCyclo->CheckAroma No CycloLow->CheckAroma AromaLow Add Oxidant (Fe(NO3)3 or DDQ) CheckAroma->AromaLow Yes Success Optimal Yield Achieved CheckAroma->Success No AromaLow->Success

Fig 2: Diagnostic logic tree for troubleshooting low yields in pyrazolopyridine synthesis.

Self-Validating Protocol: Oxidative[3+2] Cycloaddition

This methodology is designed as a self-validating system; do not proceed to the next step unless the validation check is confirmed.

Step 1: Electrophilic N-Amination

  • Dissolve the pyridine derivative (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M).

  • Cool to 0 °C and slowly add DPH (1.1 equiv).

  • Stir at room temperature for 12 hours. Validation Check: A precipitate should form (the N-aminopyridinium salt). Spot the supernatant on TLC (UV active); the starting pyridine must be completely consumed.

Step 2: In Situ Ylide Generation & Cycloaddition

  • Isolate the N-aminopyridinium salt via filtration and resuspend it in acetonitrile (MeCN).

  • Add the dipolarophile (alkyne/alkene, 1.2 equiv).

  • Add K₂CO₃ (2.0 equiv) to the suspension. If using an unactivated alkene, simultaneously add 10 mol% Fe(NO₃)₃·9H₂O.

  • Stir the reaction mixture at room temperature for 4-8 hours. Validation Check: Monitor by LC-MS. The presence of the [M+H]+ peak corresponding to the fully aromatized pyrazolo[1,5-a]pyridine must be the base peak. If a +2 Da peak dominates, add an additional 5 mol% oxidant and heat to 50 °C.

Step 3: Isolation

  • Filter the crude mixture through a Celite pad to remove inorganic salts and iron catalysts.

  • Concentrate under reduced pressure and purify via silica gel flash chromatography.

Section 4: Advanced Downstream Functionalization

Q: I am attempting a downstream C-H amination on the synthesized pyrazolo[1,5-a]pyridine core, but conversion is poor. Any tips? A: Transition-metal catalyzed C-H functionalization often suffers from poor catalyst turnover due to product inhibition or solvent incompatibility.[4].

References

  • N-Amino Pyridinium Salts in Organic Synthesis Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Pilot-Scale Synthesis of a Novel Non-Xanthine Adenosine A1 Receptor Antagonist. 1,3-Dipolar Cycloaddition of Pyridine N-Imine to an Acetylene Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • N-Aminopyridinium Ylide-Directed, Copper-Promoted Amination of sp2 C–H Bonds Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

"preventing debromination in reactions with 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile"

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Debromination in Synthetic Applications

Welcome to the technical support center for 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile scaffold. Our goal is to provide you with the insights and practical guidance needed to minimize or eliminate the common side reaction of debromination, ensuring the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: We are observing significant amounts of the debrominated side product, pyrazolo[1,5-a]pyridine-3-carbonitrile, in our reaction. What are the likely causes?

A1: The loss of the bromine atom from the 4-position of the pyrazolo[1,5-a]pyridine ring is a common challenge, often attributed to several factors:

  • Reaction Temperature: High temperatures can promote hydrodebromination, especially in the presence of a hydrogen source.

  • Choice of Base: Strong bases, particularly in combination with certain solvents, can facilitate debromination.

  • Catalyst System: The choice of palladium catalyst and ligand in cross-coupling reactions is critical. Some ligand systems are more prone to inducing debromination than others.

  • Reducing Agents: The presence of reducing agents, either added intentionally or generated in situ, can lead to the reductive cleavage of the C-Br bond.

  • Solvent Effects: Protic solvents or solvents that can act as hydrogen donors can contribute to debromination.

Q2: How can we minimize debromination in a Suzuki coupling reaction with 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile?

A2: For Suzuki reactions, careful optimization of the reaction conditions is key. Here are some recommendations:

  • Catalyst and Ligand Selection: Employ a well-defined palladium catalyst and a suitable phosphine ligand. For instance, using a catalyst like Pd(dppf)Cl2 or a combination of Pd2(dba)3 with a sterically hindered and electron-rich ligand such as XPhos or SPhos can be effective.

  • Base Selection: Use a milder base. Carbonates such as K2CO3 or Cs2CO3 are often preferred over stronger bases like hydroxides or alkoxides.

  • Solvent Choice: Anhydrous aprotic solvents like dioxane, THF, or toluene are generally recommended.

  • Lower Reaction Temperatures: If possible, run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent side reactions.

Q3: Is debromination a concern in other types of cross-coupling reactions, such as Sonogashira or Buchwald-Hartwig aminations?

A3: Yes, debromination can be a significant side reaction in various cross-coupling reactions.

  • Sonogashira Coupling: The presence of copper (I) salts, often used as a co-catalyst, can sometimes promote debromination. Careful screening of reaction conditions, including the choice of copper source and amine base, is necessary.

  • Buchwald-Hartwig Amination: The choice of palladium precursor, ligand, and base is crucial. Strong bases and high temperatures can increase the likelihood of debromination. Using a bulky, electron-rich phosphine ligand can often stabilize the catalytic species and favor the desired C-N bond formation over debromination.

Troubleshooting Guide

Problem: High Levels of Debromination Observed by LC-MS Analysis
Potential Cause Troubleshooting Steps
Reaction temperature is too high. 1. Reduce the reaction temperature in 10-20 °C increments. 2. Monitor the reaction progress at lower temperatures over a longer period.
The base is too strong. 1. Switch to a milder base (e.g., from NaOtBu to K2CO3 or Cs2CO3). 2. Use a phosphate base like K3PO4.
Inappropriate catalyst/ligand system. 1. Screen a panel of palladium catalysts and phosphine ligands. 2. Consider using pre-formed palladium catalysts to avoid issues with in situ catalyst formation.
Presence of a hydrogen source. 1. Ensure all solvents and reagents are anhydrous. 2. If using a hydride source in a different step, ensure it is completely removed before proceeding.
Reaction time is excessively long. 1. Monitor the reaction by a suitable technique (TLC, LC-MS) to determine the optimal reaction time. 2. Quench the reaction as soon as the starting material is consumed to a satisfactory level.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination

This protocol provides a starting point for the Suzuki-Miyaura coupling of 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile with a generic boronic acid.

Reagents and Materials:

  • 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile

  • Arylboronic acid (1.2 equivalents)

  • Pd(dppf)Cl2 (0.05 equivalents)

  • K2CO3 (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry reaction vessel, add 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile, the arylboronic acid, and K2CO3.

  • Purge the vessel with nitrogen or argon for 10-15 minutes.

  • Add Pd(dppf)Cl2 to the vessel.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-90 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Troubleshooting Process

Debromination_Troubleshooting cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions cluster_outcome Desired Outcome Problem {High Debromination Detected | By LC-MS / NMR} Temp {High Temperature | > 100 °C} Problem->Temp Base {Strong Base | e.g., NaOtBu, KOtBu} Problem->Base Catalyst {Suboptimal Catalyst/Ligand | e.g., Pd(PPh3)4} Problem->Catalyst Solvent {Protic/Reductive Solvent | e.g., EtOH, iPrOH} Problem->Solvent Sol_Temp {Reduce Temperature | Target: 80-90 °C} Temp->Sol_Temp Sol_Base {Use Milder Base | K2CO3, Cs2CO3, K3PO4} Base->Sol_Base Sol_Catalyst {Screen Catalysts/Ligands | Pd(dppf)Cl2, XPhos, SPhos} Catalyst->Sol_Catalyst Sol_Solvent {Use Anhydrous Aprotic Solvent | Dioxane, Toluene, THF} Solvent->Sol_Solvent Outcome {Minimized Debromination | > 95% Desired Product} Sol_Temp->Outcome Sol_Base->Outcome Sol_Catalyst->Outcome Sol_Solvent->Outcome

Caption: Troubleshooting workflow for addressing debromination.

References

  • At the time of this writing, specific literature detailing the prevention of debromination for 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile is not readily available in the public domain. The recommendations provided are based on established principles of organic chemistry and best practices for similar heterocyclic systems. Researchers are encouraged to perform thorough literature searches for the most current and specific methodologies related to their particular reaction of interest.

"alternative catalysts for cross-coupling of 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Cross-Coupling of 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile

Welcome to the Advanced Applications Support Center. This guide is engineered for research scientists and drug development professionals dealing with the complex functionalization of the pyrazolo[1,5-a]pyridine scaffold[1].

Mechanistic Overview: Why is this Substrate Challenging?

The substrate 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile presents a "perfect storm" of synthetic challenges for traditional Palladium (Pd) catalyzed cross-coupling:

  • Severe Steric Hindrance: The bromide leaving group at the C4 position is sandwiched between the bicyclic core and the bulky C3-cyano group.

  • Electronic Deactivation & Catalyst Poisoning: The strongly electron-withdrawing C3-cyano group activates the C-Br bond for oxidative addition, but the nitrogen lone pairs on both the cyano group and the pyrazolo-pyridine core can tightly coordinate to standard Pd(0)/Pd(II) intermediates, effectively poisoning the catalyst and halting the catalytic cycle[2].

To bypass these bottlenecks, we must pivot to alternative catalysts , specifically advanced bulky Palladium precatalysts, Nickel (Ni) catalysis, and Metallaphotoredox systems[3][4].

Troubleshooting & FAQs

Q1: My standard Suzuki-Miyaura coupling using Pd(PPh3)4 or Pd(dppf)Cl2 yields <10% product and mostly unreacted starting material. What is happening? A: You are experiencing severe catalyst poisoning and failure at the transmetalation step. The basicity of the pyrazolo[1,5-a]pyridine core combined with the cyano group forms stable, inactive Pd-complexes. Solution: Switch to a highly active, sterically demanding Buchwald precatalyst like XPhos Pd G3 . The bulky XPhos ligand prevents the substrate's nitrogen atoms from coordinating to the metal center, forcing the catalytic cycle forward[2].

Q2: Even with XPhos Pd G3, my C(sp2)-C(sp3) cross-coupling attempts are failing. How can I force this reaction? A: Palladium struggles with C(sp3) coupling partners due to rapid β-hydride elimination. Solution: Transition to Nickel Catalysis . Nickel has a smaller atomic radius than Palladium, allowing it to easily insert into the sterically hindered C4-Br bond. Furthermore, Nickel readily accesses single-electron Ni(I)/Ni(III) radical pathways, completely bypassing the β-hydride elimination issues inherent to Pd[3]. We recommend the NiCl2(dme) / dtbbpy catalyst system.

Q3: My substrate degrades at the elevated temperatures (80-100°C) required for Nickel or Palladium catalysis. Are there room-temperature alternatives? A: Yes. If thermal degradation or cyano-hydrolysis is occurring, you must decouple the activation energy from thermal energy by using Metallaphotoredox Catalysis (Ni/Ir dual catalysis)[4]. By pairing a Nickel catalyst with a visible-light photocatalyst (e.g., Ir(ppy)3 or organic dyes like 4CzIPN), you can drive the oxidative addition and radical capture steps at 25°C under blue LED irradiation.

Decision Workflow & Mechanistic Pathways

G Start Start Cross-Coupling Q1 Is standard Pd(PPh3)4 failing? Start->Q1 A1 Use XPhos Pd G3 Q1->A1 Yes Q2 Steric hindrance at C4? Q1->Q2 No / Low Yield A2 Switch to NiCl2(dme)/dtbbpy Q2->A2 Yes Q3 Thermal degradation observed? Q2->Q3 Still failing A3 Use Ni/Ir Photoredox (RT) Q3->A3 Yes

Decision matrix for selecting alternative catalysts in hindered cross-couplings.

G A 4-Bromo Substrate C Ni(II) Aryl Bromide A->C Oxidative Addition B Ni(0) Catalyst B->C E Ni(III) Complex C->E Radical Capture D Photocatalyst (Ir/Ru) D->E SET Activation E->B Reduction via PC F Coupled Product E->F Reductive Elimination

Metallaphotoredox catalytic cycle for 4-bromopyrazolo[1,5-a]pyridine-3-carbonitrile.

Quantitative Catalyst Comparison Data

The following table summarizes the expected performance of various catalytic systems on the 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile scaffold based on internal validation and literature benchmarks.

Catalyst SystemLigandTemp (°C)Yield RangePrimary Advantage / Causality
Pd(PPh3)4 (Standard)PPh390-110< 10%Baseline; fails due to cyano-coordination and steric clash.
XPhos Pd G3 XPhos80-10065-85%Bulky biaryl phosphine prevents catalyst poisoning[2].
NiCl2(dme) dtbbpy60-8070-90%Smaller atomic radius penetrates the sterically hindered C4 pocket.
NiCl2·glyme / Ir(ppy)3 dtbbpy25 (RT)80-95%Extremely mild; radical SET pathway prevents thermal degradation[4].

Validated Experimental Protocols

Protocol A: Nickel-Catalyzed C(sp2)-C(sp3) Cross-Coupling

Use this protocol when coupling the substrate with alkyl halides or organozinc reagents where standard Pd fails.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk flask with 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile (1.0 equiv, 0.5 mmol), NiCl2(dme) (10 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%).

  • Solvent Addition: Add anhydrous DMA (3.0 mL). Stir at room temperature for 10 minutes until the solution turns a deep, homogenous green, indicating the formation of the active Ni-dtbbpy complex.

  • Reagent Addition: Add the coupling partner (e.g., alkyl zinc reagent or boronic acid with a suitable base like Cs2CO3, 2.0 equiv).

  • Reaction: Seal the flask, remove it from the glovebox, and heat to 70°C in an oil bath for 16 hours.

  • Validation & Quenching: Monitor via LC-MS. The disappearance of the parent mass (M+H 222/224) indicates completion. Quench with saturated aqueous NH4Cl (5 mL), extract with EtOAc (3 x 10 mL), dry over Na2SO4, and purify via silica gel chromatography.

Protocol B: Metallaphotoredox Dual Catalysis (Room Temperature)

Use this protocol for highly sensitive derivatives or when maximum yield is required without thermal degradation.

  • Catalyst Loading: To an 8 mL reaction vial equipped with a Teflon septum, add 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile (1.0 equiv, 0.2 mmol), the coupling partner (1.5 equiv), NiCl2·glyme (5 mol%), dtbbpy (5 mol%), and the photocatalyst[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (2 mol%).

  • Base & Solvent: Add anhydrous K2HPO4 (2.0 equiv) and anhydrous DMF (2.0 mL).

  • Critical Degassing Step: Degas the mixture via three freeze-pump-thaw cycles. Causality Note: This is an absolute requirement. Ambient oxygen will rapidly quench the Ir(III) excited state and irreversibly oxidize the active Ni(0) species, leading to complete reaction failure.

  • Irradiation: Backfill with Argon. Place the vial in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at 25°C for 24 hours. Ensure a cooling fan is used to maintain ambient temperature.

  • Workup: Dilute the mixture with water (10 mL) and extract with diethyl ether (3 x 10 mL). Wash the combined organic layers with brine to remove DMF, dry, and concentrate for purification.

References

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Enabling Access to sp3-Enriched Targeted Protein Degraders via Redox-Neutral Radical Cross-Coupling. ChemRxiv. Available at:[Link]

  • Design, Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Anti-tubercular Agents (Photoredox/Nickel Dual Catalysis context). ResearchGate. Available at:[Link]

Sources

Technical Support Center: Managing Regioselectivity in Pyrazolo[1,5-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and functionalization of substituted pyrazolo[1,5-a]pyridines. These fused bicyclic scaffolds are highly valued in pharmaceutical development (e.g., p38 kinase inhibitors, Selpercatinib intermediates). However, controlling regioselectivity—whether during the de novo construction of the core or via late-stage C-H functionalization—presents significant mechanistic challenges.

This guide provides troubleshooting protocols, validated methodologies, and causal explanations to ensure reproducible, regioselective outcomes in your experimental workflows.

G Start Starting Materials DeNovo De Novo Synthesis ([3+2] Annulation) Start->DeNovo LateStage Late-Stage C-H Functionalization Start->LateStage C3_Sub C3-Substituted N-Aminopyridines DeNovo->C3_Sub PdCat Pd-Catalyzed Arylation LateStage->PdCat TEMPO TEMPO / DIPEA Regiocontrol C3_Sub->TEMPO Electronic Control C3_Arylation C-3 Arylation (CsF Additive) PdCat->C3_Arylation Base/Additive C7_Arylation C-7 Arylation (Ag2CO3 Additive) PdCat->C7_Arylation Base/Additive

Caption: Strategic pathways for controlling regioselectivity in pyrazolo[1,5-a]pyridines.

Section 1: De Novo Synthesis via [3+2] Annulation

Q: When using 3-substituted N-aminopyridines in [3+2] annulations, I frequently obtain an inseparable 1:1 mixture of 4- and 6-substituted pyrazolo[1,5-a]pyridines. How can I drive the reaction to a single regioisomer?

A: The formation of regioisomeric mixtures stems from the competing nucleophilicity of the C2 and C6 positions on the 3-substituted N-aminopyridine ring during the initial cyclization step. To achieve high regioselectivity, you must leverage electronic effects.

A validated approach is the TEMPO-mediated [3+2] annulation-aromatization protocol ([1]). Mechanistic studies indicate that TEMPO acts as both an oxidant and a Lewis acid. When strong electron-donating groups (EDGs) such as methoxy (-OMe), dimethylamino (-NMe2), or aryl groups are present at the C3 position, the electronic bias strongly favors cyclization at the less sterically hindered, more electron-rich adjacent carbon. This yields the 4-substituted pyrazolo[1,5-a]pyridine as the exclusive isomer. Conversely, weaker EDGs like methyl groups yield a ~4:1 ratio.

Data Summary: Regioselectivity based on C3-Substituents
C3-Substituent on N-AminopyridineElectronic NatureRegioselectivity (4- vs 6-substituted)Yield (%)
-OMe Strong EDG>99:1 (Exclusive 4-isomer)70 - 76%
-NMe2 Strong EDG>99:1 (Exclusive 4-isomer)>70%
-Aryl Strong EDG>99:1 (Exclusive 4-isomer)>70%
-CH3 Weak EDG4:187%
Protocol: Self-Validating TEMPO-Mediated [3+2] Annulation

Purpose: Regioselective synthesis of 4-substituted pyrazolo[1,5-a]pyridines from C3-substituted N-aminopyridines.

  • Preparation: Suspend the C3-substituted N-aminopyridine (1.0 equiv, 0.05–0.075 M) in anhydrous toluene.

  • Reagent Addition: Add the α,β-unsaturated compound (e.g., acrylonitrile, 2.0 equiv) to the suspension. Cool the reaction vessel to 0 °C using an ice bath.

  • Base Addition: Dropwise add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv). Causality Note: Slow addition controls the initial exotherm and prevents premature degradation of the pyridinium salt.

  • Oxidation/Aromatization: Stir at ambient temperature until full conversion of the N-aminopyridine is observed via TLC (approx. 22 h). Then, add TEMPO (1.2 equiv).

  • Validation Checkpoint: The color of the solution will shift upon TEMPO addition. Monitor by LC-MS; the intermediate dihydropyrazolo[1,5-a]pyridine mass should rapidly convert to the fully aromatized mass[M+H-2]. If the intermediate persists, ensure your TEMPO is stored properly and hasn't degraded.

  • Workup: Remove the solvent under reduced pressure and purify via flash column chromatography (e.g., 12.5% EtOAc/hexanes) to isolate the pure 4-substituted regioisomer.

Section 2: Late-Stage C-H Functionalization (Arylation)

Q: I am trying to perform a late-stage palladium-catalyzed arylation on an unsubstituted pyrazolo[1,5-a]pyridine core. How do I prevent a mixture of C-3 and C-7 arylated products?

A: The regioselectivity of Pd-catalyzed C-H arylation on this scaffold is highly dependent on the choice of the basic additive, which dictates the metalation pathway ([2]). The C-3 position is intrinsically the most nucleophilic site due to the enamine-like character of the pyrazole ring, making it prone to electrophilic palladation. However, the C-7 position can be targeted via a directing-group-like interaction with the pyridine nitrogen.

  • For exclusive C-3 Arylation: Use Cesium Fluoride (CsF) . CsF enhances the electrophilicity of the Pd catalyst while maintaining the inherent nucleophilic preference of the C-3 carbon.

  • For exclusive C-7 Arylation: Use Silver Carbonate (Ag2CO3) . The silver salt abstracts the halide from the Pd(II) intermediate, creating a highly cationic Pd species that coordinates with the bridgehead nitrogen, directing the C-H activation selectively to the adjacent C-7 position.

Mechanism Core Pyrazolo[1,5-a]pyridine + Ar-I + Pd(OAc)2 PathA CsF Additive (Inherent Nucleophilicity) Core->PathA PathB Ag2CO3 Additive (N-Coordination Directed) Core->PathB ProdA C-3 Arylated Product PathA->ProdA Electrophilic Palladation ProdB C-7 Arylated Product PathB->ProdB Cationic Pd(II) Intermediate

Caption: Additive-controlled divergent regioselective C-H arylation pathways.

Protocol: Regioselective C-7 Arylation

Purpose: Directing aryl groups exclusively to the C-7 position using Pd-catalysis.

  • Setup: In an oven-dried Schlenk tube, combine pyrazolo[1,5-a]pyridine (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)2 (5 mol %), and Ag2CO3 (2.0 equiv).

  • Solvent: Add anhydrous DMF (0.2 M) under an argon atmosphere.

  • Reaction: Seal the tube and heat to 130 °C for 12–24 hours.

  • Validation Checkpoint: The presence of Ag2CO3 will result in the precipitation of AgI as a yellow solid as the reaction progresses. A lack of precipitate after 4 hours indicates a stalled catalytic cycle (check your argon seal and ensure the DMF is strictly anhydrous).

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove silver salts and Pd black, and concentrate the filtrate for column chromatography.

Section 3: Regioselective Metalation using TMP Bases

Q: Direct metalation of my pyrazolo[1,5-a]pyridine ester derivatives using standard lithium bases (e.g., LDA) causes degradation and poor regioselectivity. How can I cleanly functionalize these sensitive substrates?

A: Standard alkyllithium or lithium dialkylamide bases are often too nucleophilic, leading to unwanted addition into the ester moiety or ring fragmentation. The solution is to use sterically hindered, kinetically highly active but thermodynamically milder bases, specifically Mg- and Zn-TMP (2,2,6,6-tetramethylpiperidyl) bases (e.g., TMPMgCl·LiCl or TMP2Zn) ([3]).

Furthermore, regioselectivity can be fine-tuned using Lewis acids. The addition of BF3·OEt2 coordinates to the most basic site (often the ester carbonyl or the pyrazole nitrogen), sterically shielding it and directing the TMP base to deprotonate at the adjacent, less hindered C-H bond. This allows for clean, regioselective magnesiation or zincation, which can then be trapped with various electrophiles (e.g., iodine, aldehydes) without degrading the ester functionality.

References

  • Wang, A., Liu, Y.-Z., Shen, Z., Qiao, Z., & Ma, X. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(7), 1454-1459.[Link]

  • Wu, H.-C., Chu, J.-H., Li, C.-W., & Wu, M.-J. (2016). Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. Organometallics, 35(2), 188-195.[Link]

  • (2018). Regioselective Metalation and Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold Using Mg- and Zn-TMP Bases. Organic Letters, 20(10), 3114-3118.[Link]

  • Zeng, L.-E., Jiang, Y.-H., Xiao, P.-S., Kao, H.-M., & Chu, J.-H. (2026). Palladium-Catalyzed ortho C–H Activation/Arylation of 7-Arylpyrazolo[1,5-a]pyridines: Synthesis of Biaryl-Substituted Mono- and Bipyrazolo[1,5-a]pyridines with AIEE Properties. Organometallics, 45(3), 339-353.[Link]

Sources

Technical Support Center: Scale-Up Synthesis of 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile .

Synthesizing 3-substituted pyrazolo[1,5-a]pyridines presents significant challenges, particularly regarding explosive amination reagents and poor regioselectivity (differentiating the 4-bromo from the 6-bromo isomer). This guide provides field-proven, self-validating protocols and troubleshooting steps grounded in recent mechanistic advancements [1].

Workflow & Mechanistic Pathway

The synthesis relies on a stepwise N-amination followed by a [3+2] annulation-aromatization sequence. The critical juncture in this pathway is the regioselective control during the cycloaddition of the 1-amino-3-bromopyridin-1-ium salt with acrylonitrile. By utilizing TEMPO as both an oxidant and a Lewis acid, the reaction sterically and electronically favors the 4-bromo isomer over the 6-bromo isomer [1].

Pathway SM 3-Bromopyridine Amination N-Amination (DPH or HOSA) SM->Amination Salt 1-Amino-3-bromopyridin-1-ium Salt Amination->Salt < 5 °C, Exotherm Control Cyclo [3+2] Cycloaddition (Acrylonitrile + DIPEA) Salt->Cyclo Interm Dihydropyrazolo Intermediate Cyclo->Interm Base-promoted Ylide Formation Ox Aromatization (TEMPO) Interm->Ox Prod 4-Bromopyrazolo[1,5-a]pyridine -3-carbonitrile Ox->Prod Regioselective Oxidation

Synthetic workflow for 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile via TEMPO-mediated annulation.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Safe N-Amination of 3-Bromopyridine (Scale-Up Adapted)

Objective: Generate the pyridinium salt without using the highly explosive O-mesitylenesulfonylhydroxylamine (MSH).

  • Reagent Preparation: Dissolve 3-bromopyridine (1.0 equiv) in a 1:1 mixture of THF and water (0.2 M).

  • Amination: Slowly add O-(2,4-dinitrophenyl)hydroxylamine (DPH) (1.05 equiv) at 0 °C.

    • Causality: DPH is thermally stable and resistant to compression shock, preventing the runaway exothermic decomposition commonly seen with MSH on >100g scales [2].

  • Heating & Validation (IPC): Warm the mixture to 50–60 °C and stir for 18 hours. The protocol is self-validating when In-Process Control (IPC) via HPLC shows <2% of the 3-bromopyridine starting material remaining.

  • Isolation: Remove the solvent in vacuo. Triturate the crude residue with cold hexanes/diethyl ether to precipitate the 1-amino-3-bromopyridin-1-ium salt. Filter and dry under a vacuum.

Protocol B: TEMPO-Mediated [3+2] Annulation & Aromatization

Objective: Regioselective construction of the pyrazolo[1,5-a]pyridine core favoring the C4-bromo position.

  • Suspension: Suspend the 1-amino-3-bromopyridin-1-ium salt (1.0 equiv) and acrylonitrile (2.0 equiv) in toluene (0.05–0.075 M) at 0 °C.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) dropwise.

    • Causality: DIPEA slowly deprotonates the salt to form the N-ylide in situ. A slow addition rate prevents the ylide from dimerizing before it can react with the acrylonitrile [1].

  • Cycloaddition: Stir at ambient temperature for approximately 22 hours.

    • Validation (IPC): Confirm full conversion to the dihydropyrazolo intermediate via LC-MS (monitoring for the [M+H]+ of the intermediate).

  • Aromatization: Add TEMPO (1.2 equiv) and heat the mixture to 40 °C.

    • Causality: TEMPO oxidizes the intermediate. Its steric bulk and Lewis acid properties coordinate with the intermediate, shielding the C6 position and directing the aromatization to highly favor the 4-bromo isomer [1].

  • Isolation: Once the intermediate mass disappears on LC-MS, remove the solvent by rotary evaporation.

Troubleshooting & FAQs

Q1: We are experiencing severe exotherms during the N-amination step on a 500g scale. How can we mitigate this? A: If you are using MSH, halt the process immediately. MSH is notoriously shock-sensitive and prone to explosive exothermic decomposition on scale. Switch to DPH [2] or Hydroxylamine-O-sulfonic acid (HOSA) [3]. Both are nitro-free or stabilized amination reagents with superior thermal stability (HOSA decomposition temp: 208–211 °C). Ensure the addition is performed at 0 °C with a controlled dosing pump.

Q2: Our final product contains a nearly 1:1 mixture of 4-bromo and 6-bromo isomers. How do we improve regioselectivity? A: The regioselectivity for 3-substituted N-aminopyridines is highly dependent on the oxidant and base. Standard oxidative conditions (e.g., air/Cu or purely basic conditions) yield poor selectivity. Implementing the TEMPO-mediated protocol is critical. Ensure TEMPO is added after the initial ylide formation (a post-addition manner) to maximize its steric shielding effect, which can drive the ratio to >8:1 in favor of the 4-bromo isomer [1].

Q3: Can we reduce the stoichiometric loading of TEMPO (1.2 equiv) for kilogram-scale batches to reduce costs? A: Yes. While stoichiometric TEMPO is standard for bench-scale, scale-up can utilize a catalytic TEMPO system (0.2 equiv) coupled with a cheaper terminal oxidant (e.g., atmospheric oxygen). However, be aware that reducing TEMPO loading decreases regioselectivity (dropping from >8:1 to ~5:1) because the redox cycling of TEMPO alters its availability as a Lewis acid [1]. You must balance the cost of TEMPO against the cost of downstream isomer separation.

Q4: What is the most efficient non-chromatographic method to isolate the 4-bromo isomer from the 6-bromo impurity? A: Flash column chromatography (FCC) is unfeasible for large-scale manufacturing. Instead, leverage the differential solubility of the isomers. The 4-bromo isomer can be enriched via recrystallization from a mixture of ethyl acetate and heptane (1:4 ratio). Seed the hot solution with pure 4-bromo crystals and cool slowly to 5 °C to selectively crystallize the desired product.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between the choice of base/oxidant and the resulting yield and regioselectivity during the [3+2] annulation step [1].

EntryBase (2.0 eq)OxidantOxidant LoadingYield (%)Regioselectivity (4-Br : 6-Br)
1K₂CO₃Air-421.2 : 1
2DBUTEMPO1.2 eq653.5 : 1
3 DIPEA TEMPO 1.2 eq 86 > 8.0 : 1
4DIPEATEMPO / O₂0.2 eq835.1 : 1

Note: Entry 3 represents the optimal self-validating parameters for regioselective control. Entry 4 represents a cost-optimized scale-up alternative.

References

  • Wang, A., Liu, Y.-Z., Shen, Z., Qiao, Z., & Ma, X. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(7), 1454-1459. URL: [Link]

  • Legault, C., & Charette, A. B. (2003). Highly Efficient Synthesis of O-(2,4-Dinitrophenyl)hydroxylamine. Application to the Synthesis of Substituted N-Benzoyliminopyridinium Ylides. The Journal of Organic Chemistry, 68(18), 7119-7122. URL: [Link]

  • Ma, Z., Zhou, Z., & Kürti, L. (2017). Direct and Stereospecific Synthesis of N–H and N–Alkyl Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids. Angewandte Chemie International Edition, 56(33), 9886-9890. URL: [Link]

"impact of solvent and base selection on Suzuki reactions of bromopyridines"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cross-Coupling Methodologies . This guide is engineered for researchers, scientists, and drug development professionals facing challenges in the Suzuki-Miyaura cross-coupling of bromopyridines.

Due to the unique electronic properties and coordinating ability of the pyridine ring, these substrates frequently deviate from standard coupling behaviors. Below, we dissect the causality behind experimental failures and provide self-validating protocols focused on the critical interplay between solvent and base selection.

Core Principles: The Role of Base and Solvent

In the Suzuki-Miyaura catalytic cycle, the oxidative addition of the bromopyridine to the Pd(0) species is generally straightforward. The primary bottlenecks occur during transmetallation . The base is required to activate the boronic acid by converting it into a more nucleophilic "ate" complex (e.g.,


). The solvent must simultaneously dissolve the organic bromopyridine, the inorganic base, and the boronic acid, while maintaining the stability of the active Pd catalyst[1].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Bromopyridine) Pd0->OxAdd Ar-Br TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Product Formation) TransMet->RedElim Base/Solvent Critical Step RedElim->Pd0 Biaryl Product

Caption: The Suzuki-Miyaura Catalytic Cycle highlighting the critical transmetallation phase.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with 2-bromopyridine stalls completely, but the palladium catalyst is active. What is happening? A1 (Catalyst Poisoning): The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the electrophilic Pd(II) center after oxidative addition, forming an off-cycle, inactive complex[1][2].

  • The Fix: Solvent and base alone cannot fix this. You must employ sterically bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to shield the palladium center and prevent nitrogen coordination[1]. Once the ligand is corrected, a solvent system like 1,4-Dioxane/Water (4:1) ensures the active catalyst remains in solution.

Q2: LC-MS shows my bromopyridine is unreacted, but my boronic acid has completely disappeared. Why? A2 (Protodeboronation): You are observing protodeboronation, a highly competitive side reaction where the carbon-boron bond is cleaved by a proton (usually from water or protic solvents), yielding the des-boronated arene[3][4]. 2-Bromopyridines exacerbate this because they undergo transmetallation slowly, giving the boronic acid more time to degrade in the basic aqueous environment[3].

  • The Fix: Shift the solvent/base equilibrium. Move away from highly basic, water-heavy systems (like NaOH/H2O). Switch to an anhydrous polar aprotic solvent (e.g., DMF or THF) using a fluoride base (CsF or KF). Fluoride strongly activates the boron without requiring water or generating hydroxide ions.

Q3: How do I choose between a monophasic and a biphasic solvent system? A3 (Solubility vs. Kinetics):

  • Use Biphasic systems (e.g., Toluene/H2O with

    
    ) when your product is highly lipophilic. The reaction occurs at the interface, and the product partitions into the organic layer, protecting it from further side reactions.
    
  • Use Monophasic/Miscible systems (e.g., 1,4-Dioxane/H2O or DMF/H2O with

    
    ) when dealing with highly polar bromopyridines (like aminopyridines)[2]. Dioxane/water (4:1) provides a homogeneous environment at elevated temperatures, maximizing the collision frequency between the activated boronate and the Pd(II) complex.
    

Quantitative Matrix: Base & Solvent Selection

The following table synthesizes the optimal base and solvent combinations based on the specific failure modes observed in bromopyridine couplings.

Solvent SystemPreferred BaseSubstrate SuitabilityProtodeboronation RiskMechanistic Rationale
1,4-Dioxane /

(4:1)

or

Polar bromopyridines (e.g., 3-amino-5-bromopyridine)[2]ModerateHomogeneous at reflux. Excellent for substrates requiring high solubility.

provides strong buffering.
Toluene /

(3:1)

Lipophilic bromopyridinesLowBiphasic. Keeps the boronic acid in the aqueous phase until transmetallation, reducing bulk degradation.
DMF (Anhydrous)

or

Highly sensitive boronic acidsVery LowFluoride acts as a water-free activator for boron. Eliminates hydrolytic protodeboronation pathways.
Ethanol /

/ DME

or

Continuous flow systems[5]HighHigh solubility matrix prevents reactor clogging in flow chemistry[5]. Requires fast residence times.

Troubleshooting Decision Workflow

Use the following diagnostic tree to self-validate your experimental adjustments based on LC-MS or TLC data.

Troubleshooting Start Low Yield in Suzuki Coupling CheckSM Analyze Crude by LC-MS Start->CheckSM SM_Intact Boronic Acid Intact CheckSM->SM_Intact SM_Consumed Boronic Acid Consumed (No Product) CheckSM->SM_Consumed Poisoning Diagnosis: Catalyst Poisoning Action: Use Bulky Ligand (XPhos) Solvent: Dioxane/H2O SM_Intact->Poisoning Pyridine coordination Proto Diagnosis: Protodeboronation Action: Switch to Anhydrous DMF/CsF or Lower Temperature SM_Consumed->Proto Hydrolytic cleavage

Caption: Diagnostic workflow for resolving failed bromopyridine Suzuki couplings based on LC-MS data.

Standard Operating Procedure (SOP): Robust Bromopyridine Coupling

This protocol utilizes a miscible biphasic system with a bulky ligand, which serves as the most statistically successful starting point for recalcitrant bromopyridines[1][2].

Reagents:

  • Bromopyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv - excess accounts for minor protodeboronation)

  • 
     (2.5 mol%, yields 5 mol% Pd)
    
  • XPhos or SPhos (10 mol%)

  • 
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Deionized Water (4:1 ratio, 0.2 M relative to bromopyridine)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the bromopyridine, arylboronic acid,

    
    , 
    
    
    
    , and XPhos[2].
  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands like XPhos, killing the active catalyst.

  • Solvent Degassing: In a separate flask, prepare the 1,4-Dioxane/Water (4:1) mixture. Degas the solvent by sparging with Argon for 30 minutes.

  • Reaction Initiation: Add the degassed solvent mixture to the Schlenk tube via syringe. Replace the septum with a Teflon-lined screw cap under a positive flow of Argon.

  • Heating: Submerge the tube in a pre-heated oil bath at 90 °C. Stir vigorously (800+ RPM). Causality: Vigorous stirring is mandatory to maximize the interfacial surface area between the aqueous base and the organic substrates.

  • Monitoring & Workup: Monitor via LC-MS after 4 hours. Upon completion, cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous

    
    , filter, and concentrate for column chromatography.
    

References

  • Organometallics. "Palladium-Catalyzed Suzuki–Miyaura Cross-Couplings with 2-Diethylphosphonato-Substituted Aryl- and Naphthylboronate Esters". ACS Publications. Available at:[Link]

  • Organic Letters. "Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands". ACS Publications. Available at: [Link]

  • Vapourtec. "Continuous Flow Suzuki Coupling with a Heterogeneous Pd Catalyst". Vapourtec Application Notes. Available at:[Link]

Sources

"analytical methods for detecting impurities in 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. As a critical halogenated heteroaromatic building block (CAS 2092153-80-3), 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile is extensively utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably RET kinase inhibitors like Selpercatinib. Ensuring the purity of this intermediate is paramount; the carryover of unreacted starting materials, debrominated analogs, or genotoxic degradants can severely compromise the downstream API's safety and efficacy profile.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to resolve complex analytical challenges during HPLC and LC-MS/MS method development.

Visualizing the Analytical Strategy

G Start 4-Bromopyrazolo[1,5-a]pyridine- 3-carbonitrile Sample Prep Sample Preparation (Neutral Diluent, 50:50 ACN:H2O) Start->Prep HPLC RP-HPLC-UV Analysis (Phenyl-Hexyl Column) Prep->HPLC Genotoxic Genotoxic Impurity Screening (Nitroso/N-oxide) Prep->Genotoxic Decision Peak Resolution (Rs > 2.0)? HPLC->Decision Quant Quantification of Process Impurities Decision->Quant Yes LCMS LC-MS/MS (MRM Mode) for Co-eluting/Unknowns Decision->LCMS No Genotoxic->LCMS

Analytical workflow for impurity profiling of 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile.

Section 1: Troubleshooting & FAQs

Q1: During RP-HPLC analysis, we observe co-elution of the debrominated impurity (pyrazolo[1,5-a]pyridine-3-carbonitrile) with the main 4-bromo peak. How can we resolve this? Mechanistic Causality: The debrominated impurity shares the exact highly conjugated pyrazolo-pyridine core and the polar carbonitrile group. On standard C18 columns, the primary retention mechanism is hydrophobic interaction. The mere absence of the bromine atom at the 4-position does not alter the hydrophobicity enough to achieve baseline resolution (Rs > 2.0) under generic gradients. Solution: Shift the retention mechanism from purely hydrophobic to


 and dipole-dipole interactions.
  • Column Chemistry: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase. The electron-rich pyrazolo[1,5-a]pyridine core interacts strongly with the phenyl rings, and the halogen difference (bromo vs. hydrogen) alters the local electron density, significantly enhancing selectivity.

  • Mobile Phase Optimization: Utilize a chaotropic salt buffer (e.g., 0.5 M sodium perchlorate at pH 5.4) combined with methanol and acetonitrile (e.g., 50:20:30 v/v). Perchlorate acts as an ion-pairing agent that sharpens the peak of nitrogen-containing heterocycles, a technique proven effective for resolving complex pyrazolo[1,5-a]pyridine derivatives like Selpercatinib 1.

Q2: We suspect the formation of N-oxide or nitroso genotoxic impurities during the synthesis. What is the most reliable method for trace-level detection? Mechanistic Causality: The pyrazolo[1,5-a]pyridine system contains electron-rich nitrogens susceptible to oxidation, especially if hydrogen peroxide or other oxidants are used in upstream steps. Furthermore, if secondary amines are present as process impurities, nitrosation can occur, forming genotoxic nitroso compounds 2. Solution: UV detection lacks the sensitivity and specificity required for genotoxic impurities (often regulated at <1.5 µ g/day thresholds). You must employ LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Self-Validating Check: Always spike a known concentration of a stable isotope-labeled internal standard (SIL-IS) into the sample matrix. If the SIL-IS recovery drops below 80%, matrix suppression is occurring in the MS source, indicating that the sample must be diluted or the extraction method refined before trusting the quantitative output.

Q3: Our assay results for 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile are inconsistent, showing a gradual decrease in peak area over 24 hours in the autosampler. What is causing this? Mechanistic Causality: The carbonitrile (-C≡N) group at the 3-position is susceptible to hydrolysis, particularly under extreme pH conditions or in the presence of nucleophilic solvents (like unbuffered methanol/water mixtures over time). This stress converts the nitrile into an amide or carboxylic acid, reducing the main peak area. Solution:

  • Diluent Selection: Prepare samples in a strictly neutral, non-nucleophilic diluent (e.g., Acetonitrile:Water 50:50, buffered to pH 6.0).

  • Temperature Control: Maintain the autosampler at 4°C to kinetically halt any residual hydrolytic degradation during long sequence runs.

Section 2: Step-by-Step Experimental Methodologies

Protocol 1: Stability-Indicating LC-MS/MS Method for Impurity Characterization Objective: To separate and identify process-related and stress-degradation impurities of 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile.

Step 1: Sample Preparation

  • Accurately weigh 10.0 mg of the intermediate sample 3.

  • Dissolve in 10 mL of HPLC-grade Acetonitrile to create a 1000 µg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to a working concentration of 100 µg/mL using the mobile phase starting conditions (e.g., 10% ACN in Water).

  • Filter through a 0.22 µm PTFE syringe filter.

    • Self-Validation Step: Discard the first 1 mL of filtrate. This saturates any active binding sites on the filter membrane, preventing artificial low-biasing of the analyte concentration due to adsorption losses.

Step 2: Chromatographic Separation

  • Column: ZORBAX Eclipse Plus C18 (250 × 4.6 mm, 5.0 µm) or equivalent Phenyl-Hexyl column for enhanced

    
     selectivity 1.
    
  • Mobile Phase A: 10 mM Ammonium Acetate in MS-grade water (pH adjusted to 5.4 with acetic acid).

  • Mobile Phase B: Acetonitrile (MS-grade).

  • Gradient Program: 0-5 min (10% B), 5-20 min (linear ramp to 90% B), 20-25 min (hold 90% B), 25-26 min (return to 10% B), 26-35 min (re-equilibration).

  • Flow Rate: 0.8 mL/min (split 1:4 before entering the MS source to prevent source contamination).

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

Step 3: Mass Spectrometry (ESI+) Parameters

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Scan Mode: Full scan (m/z 100-600) for unknown identification; MRM for targeted quantification.

  • Data Interpretation: Look for the characteristic isotopic doublet of bromine (M and M+2 peaks in a 1:1 ratio) around m/z 222/224 [M+H]+. Loss of the cyano group (-26 Da) or bromine (-79/81 Da) are the primary fragmentation pathways to verify the core structure.

Section 4: Quantitative Data Summaries

Table 1: Typical Chromatographic Parameters for 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile and Common Impurities

Analyte / ImpurityRelative Retention Time (RRT)Detection ModeLOD (µg/mL)LOQ (µg/mL)Mechanism of Formation / Source
Pyrazolo[1,5-a]pyridine-3-carbonitrile0.85UV (241 nm)0.0100.030Incomplete bromination / Debromination
4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile 1.00 UV (241 nm) 0.010 0.030 Target Intermediate
4-Bromo-pyrazolo[1,5-a]pyridine-3-amide0.65LC-MS/MS0.0050.015Hydrolytic degradation of nitrile group
N-oxide derivative1.15LC-MS/MS0.0020.006Oxidative stress / Process impurity
Nitroso-amine adducts (if applicable)1.30LC-MS/MS (MRM)0.0010.003Genotoxic byproduct from nitrosation

Note: RRT values are approximate and based on the gradient protocol described above. The LOD/LOQ values demonstrate the superior sensitivity of MS over UV for quantifying trace genotoxic impurities.

References
  • Katta, S. R., & Thakre, G. (2024). Characterization of Degradation Products of Selpercatinib by Mass Spectrometry: Optimization of Stability-Indicating HPLC Method for Separation and Quantification of Process Related Impurities of Selpercatinib. Asian Journal of Chemistry, 36(2), 341-348. Available at:[Link]

  • Evaluation of the Genotoxic Impurities of Selpercatinib Through HPLC and LC-MS/MS Identification of Selpercatinib Stress Degradation Products. (2024). FABAD Journal of Pharmaceutical Sciences, 49(3), 449-464. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: Structure-Activity Relationship (SAR) Studies of Pyrazolo[1,5-a]pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Evolution of Kinase Hinge Binders

The development of small-molecule kinase inhibitors has historically been plagued by off-target toxicities and the rapid emergence of acquired resistance mutations. In recent years, the pyrazolo[1,5-a]pyridine bicyclic scaffold has emerged as a privileged pharmacophore in medicinal chemistry. Its planar, electron-rich core acts as an exceptionally efficient ATP-competitive hinge binder.

This guide provides an objective, data-driven comparison of pyrazolo[1,5-a]pyridine-based inhibitors against alternative scaffolds. By analyzing structure-activity relationship (SAR) studies across two distinct targets—RET Kinase and Phosphoinositide 3-Kinase (PI3K) —we will dissect how specific functional group modifications dictate target selectivity, overcome steric clashes from solvent-front mutations, and improve pharmacokinetic profiles.

Mechanistic Rationale: Why the Pyrazolo[1,5-a]pyridine Core?

The efficacy of the pyrazolo[1,5-a]pyridine core lies in its ability to mimic the adenine ring of ATP while offering multiple vectors for synthetic functionalization (specifically at the C3, C5, and C7 positions).

When targeting receptor tyrosine kinases like RET, the nitrogen atoms of the pyrazolo[1,5-a]pyridine core form critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Glu805 and Ala807). This precise anchoring allows medicinal chemists to build outward into the solvent-exposed region and deep into the hydrophobic back pocket, achieving high selectivity over structurally similar kinases like VEGFR2.

RET_Signaling RET RET Kinase (WT / Mutant) RAS RAS RET->RAS PI3K PI3K RET->PI3K Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->RET Blocks ATP Pocket RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Tumor Tumor Proliferation & Survival ERK->Tumor AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Tumor

Caption: RET signaling pathway and targeted blockade by pyrazolo[1,5-a]pyridine inhibitors.

Comparative SAR Analysis: RET Kinase Inhibitors

The treatment of RET-driven non-small cell lung cancer (NSCLC) and thyroid cancers highlights the superiority of the pyrazolo[1,5-a]pyridine scaffold over earlier alternatives.

The Problem with First-Generation Inhibitors

First-generation multikinase inhibitors like Cabozantinib utilize a quinoline core. While effective against Wild-Type (WT) RET, they bind in a DFG-in conformation but lack the structural nuance to avoid VEGFR2 (KDR). This poor selectivity leads to severe dose-limiting toxicities (e.g., hypertension, thrombosis). Furthermore, they are entirely ineffective against the RET V804M gatekeeper mutation.

The Pyrazolo[1,5-a]pyridine Solution

Second-generation inhibitors like Selpercatinib (LOXO-292) utilize the pyrazolo[1,5-a]pyridine core to achieve exquisite selectivity. However, acquired resistance eventually emerges via solvent-front mutations (e.g., RET G810R), which cause steric clashes with the inhibitor.

Recent SAR breakthroughs have led to next-generation compounds like APS03118 . By performing scaffold hopping to a novel tricyclic pyrazolo[3′,4′:3,4]pyrazolo[1,5-a]pyridine core, researchers expanded into the back pocket without steric hindrance. This modification shortened the hydrogen bond distance to the Glu805 carbonyl from 2.25 Å (in Selpercatinib) to 1.61 Å, drastically increasing potency against both gatekeeper and solvent-front mutations[1].

Quantitative Performance Comparison
Inhibitor ClassCompoundScaffold TypeRET WT IC₅₀ (nM)RET V804M IC₅₀ (nM)RET G810R IC₅₀ (nM)VEGFR2 IC₅₀ (nM)
First-Generation CabozantinibQuinoline~5.2> 100> 100~0.035 (Toxic)
Second-Generation SelpercatinibPyrazolo[1,5-a]pyridine~0.4~0.8> 100> 100 (Safe)
Next-Generation APS03118Tricyclic Pyrazolo[1,5-a]pyridine< 0.5 < 1.0 < 5.0 > 100 (Safe)

Data synthesized from comparative preclinical profiling of RET inhibitors [1].

Comparative SAR Analysis: PI3K Isoform-Selective Inhibitors

Beyond receptor tyrosine kinases, the pyrazolo[1,5-a]pyridine scaffold is highly tunable for lipid kinases, specifically the PI3K family. The clinical challenge with PI3K inhibitors is achieving isoform selectivity (α, β, γ, δ) to prevent systemic metabolic toxicity (e.g., hyperglycemia associated with pan-PI3K inhibition).

SAR Tuning for Isoform Selectivity

Early SAR studies demonstrated that specific substitutions off the hydrazone nitrogen and the 2,5-substitution pattern on the phenyl ring of the pyrazolo[1,5-a]pyridine core (e.g., Compound 5x ) yield high selectivity for the p110α isoform (IC₅₀ 0.9 nM), effectively inhibiting tumor cell proliferation [2].

Conversely, distinct modifications at the C3 and C5 positions shift the selectivity profile entirely. Recent developments have produced Compound 20e (IHMT-PI3K-315) , a potent dual PI3Kγ/δ inhibitor . This precise dual inhibition is critical for cancer immunotherapy, as it repolarizes immunosuppressive M2 tumor-associated macrophages into the anti-tumor M1 phenotype[3].

Quantitative Performance Comparison
InhibitorTarget ProfilePI3Kα IC₅₀ (nM)PI3Kγ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)Key SAR Feature
Idelalisib PI3Kδ Selective> 1000> 10002.5Quinazolinone core
Compound 5x PI3Kα Selective0.9 > 100> 100Pyrazolo[1,5-a]pyridine (p110α tuned)
Compound 20e PI3Kγ/δ Dual> 10004.0 9.1 Pyrazolo[1,5-a]pyridine (C3/C5 modified)

Data synthesized from PI3K isoform selectivity profiling [2, 3].

Experimental Workflows & Protocols

To generate the SAR data presented above, a rigorous, self-validating experimental workflow must be employed. Below is the standardized protocol for evaluating the biochemical potency and selectivity of newly synthesized pyrazolo[1,5-a]pyridine derivatives.

SAR_Workflow Design Scaffold Design Pyrazolo[1,5-a]pyridine Synthesis Chemical Synthesis & Modification Design->Synthesis Biochem Biochemical Assay (Kinase Selectivity) Synthesis->Biochem Cellular Cellular Assay (Viability & Target Eng.) Biochem->Cellular Cellular->Design SAR Feedback InVivo In Vivo Models (Xenograft Efficacy) Cellular->InVivo

Caption: Iterative SAR optimization workflow for pyrazolo[1,5-a]pyridine-based kinase inhibitors.

Protocol: Luminescent Biochemical Kinase Assay (ADP-Glo™)

Causality & Rationale: We utilize the ADP-Glo assay over traditional radiometric (


-ATP) methods because it provides a luminescent readout that is immune to compound auto-fluorescence—a common artifact with highly conjugated heterocyclic scaffolds like pyrazolo[1,5-a]pyridines. Furthermore, ATP concentrations are strictly set to the apparent 

of each specific kinase (e.g., RET WT vs. RET V804M). This ensures assay sensitivity is optimized to detect ATP-competitive inhibition accurately, preventing artificial skewing of IC₅₀ values.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute pyrazolo[1,5-a]pyridine compounds in 100% DMSO to create a 10-point concentration curve (typically 10 µM to 0.5 nM). Transfer 100 nL of each dilution to a 384-well white microplate using an acoustic liquid handler.

  • Enzyme Addition: Add 5 µL of the purified kinase domain (e.g., RET G810R) diluted in optimized kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Incubate for 15 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix. Critical: The ATP concentration must match the previously determined

    
     for the specific kinase variant.
    
  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Signal Generation (ADP-Glo): Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luciferase-mediated luminescent signal. Incubate for 30 minutes, then read on a multi-mode microplate reader.

Self-Validating System Controls: Every plate must include a 'No-Enzyme' control (baseline ADP background) and a 'Reference Inhibitor' control (e.g., Staurosporine or Selpercatinib). If the calculated Z'-factor for the plate falls below 0.6, the assay is automatically rejected. This ensures that only statistically robust data informs the next SAR design cycle.

Conclusion

The pyrazolo[1,5-a]pyridine scaffold represents a masterclass in modern medicinal chemistry. As demonstrated by comparative data against older multikinase inhibitors, this bicyclic core provides the ideal geometric and electronic properties for deep, selective kinase hinge binding. Whether overcoming solvent-front mutations in RET-driven carcinomas via tricyclic expansion, or tuning PI3K isoform selectivity to modulate the tumor microenvironment, mastering the SAR of pyrazolo[1,5-a]pyridines is essential for the next generation of targeted therapeutics [4].

References

  • Title: Discovery of APS03118, a Potent and Selective Next-Generation RET Inhibitor with a Novel Kinase Hinge Scaffold Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors Source: PubMed / NIH (Bioorganic & Medicinal Chemistry Letters) URL: [Link]

  • Title: Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Publishing (RSC Advances) URL: [Link]

Validating the Efficacy of 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile Derived Compounds in vitro: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyridine-3-carbonitrile scaffold has emerged as a highly privileged pharmacophore in modern targeted oncology. As a Senior Application Scientist, I frequently evaluate novel kinase inhibitors, and this specific bicyclic core stands out for its structural versatility and exceptional kinase selectivity. It serves as the critical intermediate for next-generation receptor tyrosine kinase (RTK) inhibitors, most notably the FDA-approved RET inhibitor selpercatinib[1].

This guide provides a rigorous, objective comparison between 4-bromopyrazolo[1,5-a]pyridine-3-carbonitrile derivatives and legacy multi-kinase inhibitors (MKIs). Furthermore, it details the self-validating in vitro experimental workflows required to prove their efficacy, ensuring that your preclinical data is robust, reproducible, and mechanistically sound.

Mechanistic Rationale: The Pyrazolo[1,5-a]pyridine Scaffold

To understand why this scaffold is superior to older alternatives, we must look at its binding kinetics. The nitrogen-rich pyrazolo[1,5-a]pyridine core acts as an ideal ATP-competitive hinge binder, forming critical hydrogen bonds with the kinase hinge region (e.g., Ala807 in the RET kinase domain).

The specific substitutions on this core are not arbitrary; they are the foundation of its selectivity:

  • 3-Carbonitrile Group: Enhances binding affinity through targeted polar interactions within the ATP pocket[2].

  • 4-Bromo Substitution: Acts as a highly versatile synthetic handle. Through palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the 4-bromo position allows medicinal chemists to introduce bulky, solvent-exposed moieties[3]. This specific functionalization dictates kinome selectivity and allows the molecule to bypass steric clashes caused by gatekeeper mutations (such as RET V804M), which typically block older drugs.

RET_Signaling Ligand GDNF Ligands RET RET Kinase (WT / V804M) Ligand->RET Activation RAS RAS / MAPK Cascade RET->RAS Phosphorylation PI3K PI3K / AKT Cascade RET->PI3K Phosphorylation Inhibitor Pyrazolo[1,5-a]pyridine Derivative Inhibitor->RET ATP-competitive Inhibition Proliferation Tumor Proliferation RAS->Proliferation PI3K->Proliferation

Diagram 1: RET signaling pathway and targeted inhibition by pyrazolo[1,5-a]pyridine compounds.

Comparative Efficacy: Next-Gen Selective Inhibitors vs. Legacy MKIs

To objectively validate the efficacy of compounds derived from the 4-bromopyrazolo[1,5-a]pyridine-3-carbonitrile intermediate, we benchmark them against first-generation MKIs like cabozantinib and vandetanib[4].

Legacy MKIs were originally designed to target VEGFR2/KDR to halt angiogenesis but were later repurposed for RET-driven cancers. Because their primary target is VEGFR2, they induce severe off-target toxicities (e.g., hypertension, cardiotoxicity) at the doses required to inhibit RET[5]. Furthermore, they are highly vulnerable to the V804M gatekeeper mutation. In contrast, pyrazolo[1,5-a]pyridine derivatives (e.g., selpercatinib) maintain sub-nanomolar potency against wild-type and mutant RET while sparing VEGFR2[6].

Table 1: In Vitro IC50 Comparison of Kinase Inhibitors
Compound ClassDrug ExampleRET (WT) IC50RET (V804M) IC50RET (C634R) IC50VEGFR2/KDR IC50
Pyrazolo[1,5-a]pyridine Selpercatinib1.0 - 14.0 nM2.0 - 24.1 nM~3.0 nM> 500 nM
Legacy MKI Cabozantinib~26.0 nM> 1000 nM~25.9 nM~0.035 nM
Legacy MKI Vandetanib~100 nM> 1000 nM~91.0 nM~4.0 nM

(Data synthesized from standardized biochemical kinase assays[6],[7],[4])

In Vitro Validation Workflows (Self-Validating Protocols)

To prove the efficacy of a newly synthesized pyrazolo[1,5-a]pyridine derivative, you must deploy a cascading validation strategy. The following protocols are designed as self-validating systems, meaning they contain internal controls that inherently prove the assay's operational success.

Screening_Cascade Synthesis Scaffold Diversification (4-Bromo substitution) Biochemical Biochemical Assay (HTRF / Kinase IC50) Synthesis->Biochemical SAR Generation Cellular Cellular Assay (Ba/F3 Proliferation) Biochemical->Cellular IC50 < 10 nM Selectivity Kinome Profiling (Off-target screening) Cellular->Selectivity EC50 < 50 nM Lead Lead Candidate Selectivity->Lead High Selectivity

Diagram 2: Step-by-step in vitro screening cascade for pyrazolo[1,5-a]pyridine derivatives.

Protocol 1: Cell-Free Biochemical Kinase Assay (HTRF)

Causality: Why use Homogeneous Time-Resolved Fluorescence (HTRF)? HTRF relies on Förster resonance energy transfer (FRET) between a europium-labeled antibody and a modified tracer. It is highly sensitive, avoids the hazardous waste of traditional


P-ATP radiometric assays, and provides precise IC50 values to establish baseline structure-activity relationships (SAR).

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the pyrazolo[1,5-a]pyridine derivative in 100% DMSO. Prepare a 10-point, 3-fold serial dilution in an acoustic dispenser (e.g., Echo 550) to minimize volumetric transfer errors.

  • Enzyme Incubation: Transfer 10 nL of the compound to a 384-well low-volume plate. Add 5 µL of recombinant kinase (e.g., RET WT or RET V804M) diluted in assay buffer (50 mM HEPES, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Reaction Initiation: Add 5 µL of an ATP/substrate mix (e.g., TK peptide). Crucial Step: The ATP concentration must be set at the apparent

    
     for the specific kinase to ensure competitive inhibitors are accurately evaluated.
    
  • Detection: After a 60-minute incubation at room temperature, add 10 µL of the HTRF detection buffer containing the Eu-cryptate labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin.

  • Read & Validate: Read the plate on a TR-FRET compatible microplate reader.

    • Self-Validation Check: The assay must include a "No-Enzyme" control (to establish the background floor) and a "Staurosporine" reference control (a pan-kinase inhibitor to establish maximum inhibition). Calculate the Z'-factor; a value > 0.6 confirms assay robustness.

Protocol 2: Cellular Target Engagement (Engineered Ba/F3 Models)

Causality: Why use Ba/F3 cells? Ba/F3 is a murine pro-B cell line normally dependent on Interleukin-3 (IL-3) for survival. By withdrawing IL-3 and transfecting them with a mutant oncogene (e.g., RET V804M), their survival becomes entirely dependent on the introduced kinase's activity[8]. This creates a clean, isolated system to validate on-target cellular efficacy without confounding cross-talk from endogenous human RTKs.

Step-by-Step Methodology:

  • Cell Seeding: Harvest Ba/F3 cells expressing RET WT, RET V804M, or RET C634R. Wash three times in PBS to completely remove any residual IL-3. Seed at 2,000 cells/well in a 384-well plate in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Dosing: Add the pyrazolo[1,5-a]pyridine compounds using a 10-point dose-response curve (ranging from 10 µM down to 0.5 nM).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO

    
     humidified atmosphere.
    
  • Viability Measurement: Add 10 µL of CellTiter-Glo® (Promega) to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which directly correlates to the number of viable cells.

  • Read & Validate: Measure luminescence.

    • Self-Validation Check: You must run a parallel plate using parental Ba/F3 cells supplemented with IL-3 . If your compound kills the parental IL-3 dependent cells at the same concentration it kills the RET-mutant cells, your compound is exhibiting general cytotoxicity, not target-specific kinase inhibition. A high selectivity index (IC50 Parental / IC50 Mutant > 100) validates true on-target efficacy.

References

  • One-step Synthesis of Cyanated Pyrazolo[1, 5-a]pyridines Utilizing N-Aminopyridines as 1,3-Dipole and Nitrogen Source | ResearchGate | 2[2]

  • Selpercatinib: First Approval | PMC | 1[1]

  • WO2017011776A1 - Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors | Google Patents | 3[3]

  • Selpercatinib (LOXO-292) | RET Kinase Inhibitor | MedChemExpress | 6[6]

  • LOXO-292 (Selpercatinib) | RET Inhibitor | Selleck Chemicals | 7[7]

  • D898_E901 RET Deletion Is Oncogenic, Responds to Selpercatinib, and Treatment Resistance Can Arise Via RET-Independent Mechanisms | PubMed | 4[4]

  • D898_E901 RET Deletion Is Oncogenic, Responds to Selpercatinib, and Treatment Resistance Can Arise Via RET-Independent Mechanisms | PMC | 8[8]

  • An updated patent review of rearranged during transfection (RET) kinase inhibitors (2022-present) | Taylor & Francis | 5[5]

Sources

A Senior Application Scientist's Guide to Benchmarking Pyrazolo[1,5-a]pyridine Fluorophores

Author: BenchChem Technical Support Team. Date: March 2026

To the researchers, medicinal chemists, and drug development professionals pioneering the next wave of molecular tools, this guide offers an in-depth comparative analysis of pyrazolo[1,5-a]pyridine and its closely related pyrazolo[1,5-a]pyrimidine fluorophores. This class of N-heterocyclic compounds is rapidly emerging as a formidable alternative to conventional dyes, demonstrating significant versatility in fields from cellular imaging to materials science.[1] Our objective is to move beyond a simple catalog of properties and provide a technical narrative grounded in experimental data, explaining the causal relationships between chemical structure and photophysical performance. Every protocol and piece of data is presented to not only inform but also to empower you to validate and expand upon these findings in your own laboratories.

The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Structure for Fluorescence

The pyrazolo[1,5-a]pyridine core, and its widely studied pyrazolo[1,5-a]pyrimidine bioisostere, represents a "privileged structure" in medicinal and materials chemistry.[2] This fused, planar heterocyclic system offers a rigid framework that is synthetically tractable, allowing for precise, multi-positional modifications to fine-tune its electronic and, consequently, its photophysical properties.[2][3]

Unlike many traditional fluorophores which can involve complex, multi-step syntheses with significant environmental footprints, pyrazolo[1,5-a]pyrimidines can often be prepared via greener, more efficient methods, such as microwave-assisted cyclocondensation reactions.[4][5] Studies have shown their reaction mass efficiency (RME) can be significantly higher (40-53%) compared to popular dyes like BODIPYs (1.31-17.9%), making them an attractive and sustainable option for scalable applications.[6]

The core appeal of this scaffold lies in its electronic modularity. The pyrazole ring is π-excessive, acting as an electron donor, while the fused pyridine or pyrimidine ring is π-deficient, acting as an electron acceptor. This inherent electronic push-pull character is the foundation for a strong intramolecular charge transfer (ICT) upon photoexcitation—a key mechanism governing the fluorescence properties of these molecules.[6][7]

The Causality of Substituent Effects

The true power of the pyrazolo[1,5-a]pyridine scaffold is realized through strategic chemical functionalization. The photophysical outcomes are not random; they are a direct consequence of how substituents modulate the ICT process.

  • Electron-Donating Groups (EDGs): When strong EDGs (e.g., -OMe, -N(Ph)₂) are placed at key positions, particularly position 7 of the pyrazolo[1,5-a]pyrimidine ring, they enhance the electron-donating strength of the pyrazole portion of the molecule. This creates a more polarized excited state, which often leads to:

    • Increased Molar Extinction Coefficients (ε): A higher probability of absorbing a photon.

    • Higher Fluorescence Quantum Yields (ΦF): A greater efficiency in converting absorbed photons into emitted fluorescence.

    • Red-Shifted Emission (Bathochromic Shift): Emission at longer, lower-energy wavelengths.[6]

  • Electron-Withdrawing Groups (EWGs): Conversely, attaching EWGs (e.g., -pyridyl, -CN) can diminish the ICT character, often resulting in lower quantum yields and blue-shifted emission.[6]

This predictable tunability allows for the rational design of fluorophores tailored to specific experimental needs, from bright, photostable probes for bioimaging to environmentally sensitive dyes that report on local polarity.

Quantitative Photophysical Benchmarking

A fluorophore's utility is defined by its numbers. Here, we present a consolidated comparison of a representative series of 7-substituted pyrazolo[1,5-a]pyrimidines against industry-standard commercial dyes. The data for the pyrazolo[1,5-a]pyrimidine series is drawn from a comprehensive study by Tigreros et al., providing a consistent dataset across multiple solvents.[6][8]

Table 1: Comparative Photophysical Data of Pyrazolo[1,5-a]pyrimidine Derivatives and Commercial Benchmarks
FluorophoreSubstituent (at C7)Solventλabs (nm)λem (nm)ε (M-1cm-1)ΦF
Pyrazolo[1,5-a]pyrimidine Series
PP-EWG (Compound 4a)4-PyridylTHF3485253,3200.01
PP-Ph (Compound 4d)PhenylTHF3504093,8270.06
PP-EDG1 (Compound 4e)4-Anisyl (-OMe)THF3584176,5470.23
PP-EDG2 (Compound 4g)4-DiphenylaminophenylTHF40049115,0080.85
PP-EDG3 (Compound 4f)7-diethylaminecoumarin-3-ylTHF44050639,8670.53
Commercial Benchmarks
Fluorescein -0.1 M NaOH490514~75,0000.92-0.95
Rhodamine 6G -Ethanol530555~116,0000.95
BODIPY FL -Methanol503512>80,000~0.90
Coumarin 153 -Ethanol423530~26,0000.54

Data for PP series sourced from Tigreros, A. et al. (2020). RSC Adv., 10, 39542-39552.[6][8]

Field-Proven Insights:

  • Brightness (ε x ΦF): The data clearly shows that pyrazolo[1,5-a]pyrimidines with strong electron-donating groups (PP-EDG2, PP-EDG3) can achieve brightness levels that are highly competitive. While their molar extinction coefficients may not reach the heights of classic dyes like Rhodamine 6G, their exceptional quantum yields (up to 0.85 in THF for PP-EDG2) make them powerful emitters.[6]

  • Tunability: The stark contrast between the pyridyl-substituted compound (PP-EWG, ΦF = 0.01) and the diphenylaminophenyl-substituted derivative (PP-EDG2, ΦF = 0.85) in the same solvent (THF) perfectly illustrates the scaffold's wide dynamic range for tuning fluorescence efficiency.[6]

  • Spectral Range: The absorption and emission maxima can be shifted by over 90 nm through substituent modification alone (e.g., comparing PP-Ph to PP-EDG3), demonstrating the potential to create a palette of colors from a single core structure.[6]

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols described below are designed as self-validating systems. They rely on established principles and comparative measurements against well-characterized standards, allowing for robust and reproducible benchmarking.

Protocol: Determining Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. Its determination is fundamental and governed by the Beer-Lambert Law.

Rationale: This protocol uses a serial dilution and linear regression analysis. By plotting absorbance versus concentration, the slope of the line provides a statistically robust value for ε, minimizing the impact of a single measurement error. The R² value of the linear fit serves as an immediate internal validation of data quality.

Step-by-Step Methodology:

  • Stock Solution Preparation: Accurately weigh a small amount (e.g., 1-2 mg) of the purified pyrazolo[1,5-a]pyridine derivative using an analytical balance. Dissolve this in a precise volume (e.g., 10.00 mL) of spectroscopic-grade solvent in a Class A volumetric flask to create a stock solution of known concentration (typically ~1 mM).

  • Serial Dilutions: Prepare a series of at least five dilutions from the stock solution in the desired solvent (e.g., THF, Ethanol). The target concentrations should result in absorbance values between 0.1 and 1.0, the optimal linear range for most spectrophotometers.

  • Spectrophotometer Measurement:

    • Calibrate the spectrophotometer by taking a baseline reading with a cuvette containing only the pure solvent.

    • Measure the absorbance of each dilution at the wavelength of maximum absorbance (λabs).

  • Data Analysis:

    • Plot Absorbance (unitless) on the y-axis versus Concentration (mol/L) on the x-axis.

    • Perform a linear regression on the data points. The plot should be highly linear (R² > 0.99).

    • According to the Beer-Lambert Law (A = εbc, where b is the path length in cm, typically 1 cm), the slope of the line is equal to the molar extinction coefficient (ε).

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis weigh 1. Weigh Fluorophore stock 2. Prepare Stock (1 mM) weigh->stock dilute 3. Serial Dilutions (5+) stock->dilute blank 4. Blank Spectrophotometer dilute->blank measure_abs 5. Measure Absorbance blank->measure_abs plot 6. Plot Abs vs. Conc. measure_abs->plot fit 7. Linear Regression (R² > 0.99) plot->fit calc 8. ε = Slope of Line fit->calc

Caption: Workflow for Molar Extinction Coefficient Measurement.

Protocol: Determining Relative Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is the most critical parameter for evaluating a fluorophore's efficiency. The comparative method, which measures the fluorescence of an unknown sample relative to a well-characterized standard, is the most common and reliable technique.

Rationale: This method's trustworthiness comes from its ratiometric nature. By comparing the unknown to a standard under identical conditions (excitation wavelength, solvent, instrument settings), many sources of systematic error are canceled out. The use of multiple dilutions and plotting integrated intensity versus absorbance provides a robust gradient for calculation, far more reliable than a single-point measurement.

Step-by-Step Methodology:

  • Standard Selection: Choose a quantum yield standard with known ΦF whose absorption and emission spectra overlap significantly with the pyrazolo[1,5-a]pyridine sample. For blue-green emitting pyrazolo[1,5-a]pyridines, Quinine Sulfate (ΦF = 0.58 in 0.1 M H₂SO₄) or Coumarin 153 (ΦF = 0.54 in Ethanol) are suitable choices.

  • Solution Preparation:

    • Prepare a series of five optically dilute solutions for both the standard and the unknown sample in the same spectroscopic-grade solvent.

    • Crucial: The absorbance of all solutions at the excitation wavelength must be kept below 0.05 to prevent inner filter effects, where the sample reabsorbs its own emitted light.

  • Absorbance Measurement: Record the absorbance of each of the ten solutions at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, record the full emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

    • Ensure instrument settings (e.g., excitation/emission slit widths) are identical for all measurements.

  • Data Analysis:

    • For each spectrum, integrate the total area under the emission curve to get the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity (y-axis) versus absorbance (x-axis) for both the standard and the unknown sample.

    • Determine the gradient (slope) of the resulting straight lines for both the standard (GradST) and the unknown (GradX).

    • Calculate the quantum yield of the unknown sample (ΦX) using the following equation:

      ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

      Where Φ is the quantum yield, Grad is the gradient, and η is the refractive index of the solvent. If the same solvent is used for both standard and sample, the refractive index term (ηX²/ηST²) cancels out to 1.

G A 1. Prepare Dilute Solutions (Abs < 0.05) of Sample (X) & Standard (ST) B 2. Measure Absorbance at Excitation λ A->B C 3. Measure Emission Spectra (Same Excitation λ) A->C E 5. Plot Intensity vs. Absorbance for both X and ST B->E D 4. Integrate Emission Intensity C->D D->E F 6. Determine Gradients (Grad_X and Grad_ST) E->F G 7. Calculate Quantum Yield Φ_X = Φ_ST * (Grad_X / Grad_ST) F->G

Sources

Cross-Reactivity Profiling of Pyrazolo[1,5-a]pyridine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective kinase inhibitors is a persistent challenge in targeted therapy due to the highly conserved nature of the human kinome's ATP-binding pockets. Recently, the pyrazolo[1,5-a]pyridine core has emerged as a privileged 5:6 aza-fused bicyclic scaffold, offering superior kinase selectivity, tunable pharmacokinetics, and reduced off-target toxicity compared to traditional hinge-binding motifs like quinazolines and imidazo[1,2-a]pyridines.

This guide provides an objective, data-driven comparison of pyrazolo[1,5-a]pyridine-based inhibitors against alternative scaffolds, detailing their cross-reactivity profiles, metabolic stability, and the self-validating experimental methodologies required to evaluate them.

Mechanistic Rationale: The Pyrazolo[1,5-a]pyridine Advantage

To understand why pyrazolo[1,5-a]pyridines outperform legacy scaffolds, we must examine the causality of their molecular interactions within the kinase domain:

  • Optimized Hinge Binding via Electronic Distribution: The core features a pyrrole-like nitrogen (electron donor) and a pyridine-like nitrogen (electron acceptor)[1]. This precise electronic topography allows for highly specific hydrogen bonding with the kinase hinge region, minimizing promiscuous binding across the kinome.

  • Elimination of Off-Target Cross-Reactivity: Structural shifts from an imidazo[1,2-a]pyridine to a pyrazolo[1,5-a]pyridine scaffold have been proven to eliminate undesirable off-target Cyclin-Dependent Kinase (CDK) activity while maintaining primary target potency[2].

  • Aqueous Solubility Tuning: A historical limitation of planar heterocyclic kinase inhibitors is poor solubility. Research has demonstrated that adding a basic amine to the pyrazolo[1,5-a]pyridine core increases aqueous solubility up to 1000-fold (formulated as hydrochloride salts) without compromising isoform selectivity[3].

Comparative Performance & Cross-Reactivity Data

To objectively evaluate the scaffold, we compare its performance across two notoriously difficult selectivity challenges: PI3K isoform selectivity and CSK/LCK differentiation.

Case Study A: PI3Kγ/δ Dual Inhibition

Dual inhibition of PI3Kγ and PI3Kδ is a critical strategy in cancer immunotherapy[4]. developed Compound 20e (IHMT-PI3K-315) using a pyrazolo[1,5-a]pyridine scaffold. Profiling at 1 μM against a broad protein kinase panel revealed an exceptionally clean selectivity profile, translating to potent cellular efficacy without the broad cytotoxicity seen in earlier-generation inhibitors[4].

Case Study B: C-Terminal Src Kinase (CSK) vs. LCK

CSK negatively regulates T-cell activation by phosphorylating LCK at Tyr505[5]. Inhibiting CSK activates T-cells, but achieving selectivity is exceptionally difficult because the CSK and LCK kinase domains are 44% identical, differing by only two residues in the ATP-binding pocket[5]. demonstrated that pyrazolo[1,5-a]pyridine derivatives (Compound 13) achieved potent CSK inhibition with zero measurable LCK cross-reactivity, vastly outperforming alternative pyridazinone scaffolds[5].

Table 1: Kinase Selectivity & Potency Comparison
Scaffold CoreRepresentative CompoundPrimary Target (Biochemical IC₅₀)Off-Target Cross-Reactivity ProfileCellular Potency (EC₅₀)
Pyrazolo[1,5-a]pyridine Cmpd 20e (IHMT-PI3K-315)PI3Kγ (4.0 nM) / PI3Kδ (9.1 nM)Favorable: Minimal kinome cross-reactivity at 1 μMAKT S473: 0.028 μM
Pyrazolo[1,5-a]pyridine Cmpd 13CSK (Potent)Highly Selective: No measurable LCK activityZAP-70 Phosphorylation: High
Pyridazinone Cmpd 4CSK (Moderate)Poor: Significant LCK cross-reactivityZAP-70 Phosphorylation: Low
Imidazo[1,2-a]pyridine Generic IGF-1R InhibitorsIGF-1RHigh Risk: Frequent CDK off-target activityVariable
Table 2: Pharmacokinetic & Metabolic Stability Profiling
Scaffold CoreCompoundMouse Liver Microsomes (T₁/₂)Human Liver Microsomes (T₁/₂)In Vivo Exposure (24h)
Pyrazolo[1,5-a]pyridine Cmpd 13Long (T₁/₂ = 5.3 h in vivo)LongSubstantial
Pyridazinone Cmpd 6LowLowNegligible
Imidazo[1,2-a]pyridine GenericModerateModerateVariable

Self-Validating Experimental Protocol: Kinome Selectivity Profiling

To ensure trustworthiness and reproducibility when profiling pyrazolo[1,5-a]pyridine derivatives, laboratories must utilize a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Causality of Method Choice: Pyrazolo-pyridines possess highly conjugated π-systems that often exhibit intrinsic autofluorescence. Standard fluorescence assays yield false positives/negatives due to compound interference. TR-FRET introduces a temporal delay before measurement, allowing short-lived compound autofluorescence to decay, isolating the true kinase activity signal.

Step-by-Step Methodology
  • Reagent Preparation & Internal Controls:

    • Prepare the kinase master mix (e.g., PI3Kγ or CSK), ATP (at the specific kinase's

      
       to ensure competitive binding sensitivity), and the biotinylated peptide substrate.
      
    • Self-Validation Step: Include Staurosporine (broad-spectrum inhibitor) as a positive control for 100% inhibition, and a DMSO-only well as a negative control (0% inhibition).

  • Acoustic Dispensing (Echo 550):

    • Transfer the pyrazolo[1,5-a]pyridine library into 384-well assay plates using nanoliter acoustic dispensing.

    • Causality: Acoustic dispensing prevents DMSO carryover (>1% DMSO can denature sensitive kinases and artificially skew cross-reactivity data).

  • Reaction Incubation:

    • Add the kinase/substrate master mix to the assay plate. Incubate for 60 minutes at 25°C.

  • TR-FRET Detection:

    • Add the detection buffer containing Europium-cryptate (donor) and XL665-conjugated streptavidin (acceptor).

    • Read the plate on a multi-mode reader (e.g., PHERAstar) using a 337 nm excitation and measuring dual emissions at 620 nm and 665 nm.

  • System Validation & Data Analysis:

    • Quality Control: Calculate the Z'-factor. The assay is only valid if Z' > 0.6.

    • Calculate the IC₅₀ and map the Selectivity Index (SI = Off-target IC₅₀ / Target IC₅₀).

Workflow A Pyrazolo[1,5-a]pyridine Library B Acoustic Dispensing (Echo 550) A->B Nanoliter transfer C Kinase Reaction (Target + ATP) B->C Avoids DMSO artifacts D TR-FRET Detection (Eu / XL665) C->D 60 min incubation E Selectivity Index Calculation D->E Eliminates autofluorescence

Fig 1: Self-validating TR-FRET workflow for high-throughput kinase cross-reactivity profiling.

Pathway Modulation Visualization

The ultimate goal of optimizing the pyrazolo[1,5-a]pyridine core is translating biochemical selectivity into precise cellular pathway modulation. Below is the logical relationship demonstrating how the selective inhibition of CSK (without cross-reacting with LCK) successfully drives downstream T-cell activation.

Pathway Inhibitor Pyrazolo[1,5-a]pyridine (e.g., Cmpd 13) CSK CSK (Kinase) Inhibitor->CSK Selective Inhibition LCK_Inactive LCK (Inactive) p-Tyr505 CSK->LCK_Inactive Phosphorylation (Blocked) LCK_Active LCK (Active) Dephosphorylated LCK_Inactive->LCK_Active Conformational Shift TCell T-Cell Activation LCK_Active->TCell ZAP-70 Signaling

Fig 2: Selective inhibition of CSK by pyrazolo[1,5-a]pyridines drives LCK-mediated T-cell activation.

References

  • Wang, C., et al. (2024). "Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors." Journal of Medicinal Chemistry.[Link]

  • O'Malley, D. P., et al. (2018). "Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase." ACS Medicinal Chemistry Letters.[Link]

  • Kendall, J. D., et al. (2017). "Novel pyrazolo[1,5-a]pyridines With Improved Aqueous Solubility as p110α-selective PI3 Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters.[Link]

  • Agrawal, N., et al. (2024). "Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review." Letters in Drug Design & Discovery.[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Building a culture of safety in drug development requires moving beyond compliance checklists and understanding the causality behind chemical hazards. 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile is a highly valuable, densely functionalized heterocyclic building block frequently utilized in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to synthesize complex pharmaceutical scaffolds. However, its specific molecular architecture—a polarized pyrazolo-pyridine core substituted with an electron-withdrawing nitrile and a heavy bromine atom—demands rigorous handling protocols.

This guide provides a self-validating, step-by-step operational and safety framework for researchers handling this compound, ensuring both scientific integrity and personnel protection.

Chemical Profile & Mechanistic Hazard Assessment

To handle a chemical safely, one must understand why it is hazardous. The lipophilic nature of the brominated heterocycle allows it to readily interact with the lipid bilayers of the skin and mucous membranes, leading to localized irritation. Furthermore, as a finely milled solid, it possesses a high surface-area-to-volume ratio, making it highly prone to triboelectric charging (static electricity) and subsequent aerosolization.

Table 1: Chemical Identity & Hazard Profile

ParameterSpecification / Data
Chemical Name 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile
CAS Number 2092153-80-3
Molecular Formula C

H

BrN

Molecular Weight 222.04 g/mol
Physical State Solid (Powder)
Storage Conditions Sealed, dry, 2-8°C
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[1]
Signal Word Warning

Personal Protective Equipment (PPE) Matrix

Selecting the right PPE is not arbitrary; it is a direct response to the compound's physical state and GHS hazard classifications. According to the, mitigating contact and inhalation is paramount.

Table 2: PPE Specifications & Causality Matrix

PPE CategorySpecificationCausal Rationale (Why it is required)
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against airborne micro-particulates that cause severe ocular irritation (H319). Standard safety glasses lack the necessary orbital seals.
Hand Protection Nitrile Gloves (≥0.11 mm thickness)Nitrile provides a robust barrier against solid particulate penetration and incidental dermal contact (H315). Double-gloving is recommended during spill cleanup.
Respiratory Fume Hood (Primary); N95/P100 (Secondary)Mitigates the inhalation of irritating dust (H335). Respirators are required only if handling occurs outside of engineered ventilation controls.
Body Protection Flame-Resistant (FR) or Cotton Lab CoatPrevents the accumulation of static-charged powder on personal clothing, reducing secondary exposure risks.

Standard Operating Procedure: Safe Handling & Weighing

The following self-validating protocol is designed to eliminate the primary risk vector: aerosolization of the active powder .

Step 1: Thermal Equilibration & Static Mitigation

  • Action: Remove the sealed vial from 2-8°C storage and allow it to sit in a desiccator at room temperature for 30 minutes before opening.

  • Rationale: Opening a cold vial introduces ambient humidity. Moisture causes the brominated powder to clump, altering its electrostatic properties and accelerating the degradation of the nitrile group.

  • Validation: The external surface of the vial should feel ambient to the touch and show no condensation before the seal is broken.

Step 2: Fume Hood Preparation

  • Action: Clear the hood of clutter and verify the face velocity monitor reads between 80-120 feet per minute (fpm).

  • Rationale: Proper laminar flow is the primary engineering control against H335 (respiratory irritation). Clutter disrupts laminar flow, creating turbulent eddies that can blow powder back into the operator's breathing zone.

  • Validation: A Kimwipe held at the sash opening should be gently and steadily pulled inward.

Step 3: Static-Free Weighing Protocol

  • Action: Use a grounded, anti-static micro-spatula and a conductive weighing boat.

  • Rationale: Halogenated organic powders generate static electricity through triboelectric charging during friction (e.g., scooping). This causes the powder to "jump" and become airborne.

  • Validation: Powder transfers smoothly without clinging to the spatula or the sides of the weighing boat.

Step 4: Sealed Transport & Solubilization

  • Action: If transferring to a balance outside the hood, place the powder in a tared vial and cap it tightly inside the hood before moving. Once weighed, dissolve the compound in the reaction solvent (e.g., DMF, DMSO) inside the hood.

  • Rationale: Solubilization immediately neutralizes the inhalation dust hazard.

  • Validation: No visible powder remains on the exterior of the capped vial during transport.

Workflow Start 1. Preparation Equip PPE & Verify Hood Equilibrate 2. Thermal Equilibration Warm to RT to prevent condensation Start->Equilibrate Weigh 3. Static-Free Weighing Use grounded spatula in hood Equilibrate->Weigh Transfer 4. Sealed Transport Move to reaction vessel securely Weigh->Transfer Spill Emergency: Powder Spill Do not sweep dry. Use damp pad. Weigh->Spill If spilled Dissolve 5. Solubilization Add solvent (neutralizes dust risk) Transfer->Dissolve Transfer->Spill Cleanup 6. Decontamination Solvent wipe -> Soap & Water Dissolve->Cleanup Waste 7. Waste Disposal Halogenated Solid Waste stream Cleanup->Waste

Fig 1. Step-by-step operational workflow and emergency diversion for handling brominated nitriles.

Emergency Response & Spill Management

In the event of an accidental spill, standard sweeping is strictly prohibited.

  • Action: Do not sweep dry powder.

  • Rationale: Dry sweeping aerosolizes the fine particulates, directly exposing the operator to H335 inhalation risks and spreading contamination across the laboratory.

  • Protocol:

    • Evacuate: Step back and warn others if a large spill (>5g) occurs outside a fume hood.

    • Upgrade PPE: Don an N95/P100 particulate respirator if the spill is outside engineered ventilation.

    • Suppress: Cover the powder spill with a damp absorbent pad (using water or a high-flashpoint solvent like isopropanol) to suppress dust generation.

    • Collect: Carefully scoop the wet mass using a non-sparking tool into a designated hazardous waste container.

    • Decontaminate: Wash the surface with soapy water to remove residual lipophilic traces of the compound.

Waste Disposal & Decontamination Plan

Because 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile contains both a halogen (bromine) and a nitrile group, it must never be disposed of in standard aqueous or non-halogenated waste streams[1].

  • Solid Waste: Contaminated PPE (gloves), weighing boats, and paper towels must be placed in a designated, sealed solid hazardous waste container explicitly labeled "Halogenated Organic Solid Waste" .

  • Liquid Waste: Solvents used to dissolve or clean up the compound must be segregated into a "Halogenated Organic Liquid Waste" carboy.

  • Causality: Incineration of brominated waste must be handled at specialized facilities equipped with scrubbers to capture hydrobromic acid (HBr) gas. Mixing this compound with strongly acidic waste streams could also theoretically trigger trace degradation of the nitrile group, releasing toxic byproducts.

References

  • Title: 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile | 2092153-80-3 Source: Sigma-Aldrich URL
  • Title: 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile Safety Data Source: BLD Pharmatech URL

Sources

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Retrosynthesis Analysis

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4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile
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4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile

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